1-Aminoanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
anthracen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUENFNPLGJCNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209859 | |
| Record name | 1-Aminoanthracene | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Aminoanthracene | |
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Vapor Pressure |
0.00000405 [mmHg] | |
| Record name | 1-Aminoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
610-49-1, 62813-37-0 | |
| Record name | 1-Aminoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Aminoanthracene | |
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| Record name | Anthracenamine | |
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| Record name | Aminoanthracene | |
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| URL | https://www.drugbank.ca/drugs/DB01976 | |
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| Record name | 1-anthrylamine | |
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| Record name | 1-AMINOANTHRACENE | |
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Foundational & Exploratory
Synthesis of 1-Aminoanthracene from 1-Nitroanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-aminoanthracene from its precursor, 1-nitroanthracene. The primary focus of this document is to provide a comprehensive overview of a robust and commonly employed reduction method, alongside alternative pathways. This guide includes detailed experimental protocols, quantitative data, and characterization of the final product to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a vital aromatic amine that serves as a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and fluorescent probes. The conversion of 1-nitroanthracene to this compound is a fundamental transformation in organic chemistry, typically achieved through the reduction of the nitro group. This guide will focus on the prevalent method utilizing tin(II) chloride, while also briefly exploring alternative approaches such as catalytic hydrogenation and reduction with iron in acidic media.
Reaction Pathway: Reduction of 1-Nitroanthracene
The general transformation involves the reduction of the nitro functional group (-NO₂) to an amino group (-NH₂). This is a six-electron reduction that can be accomplished through various reagents and catalytic systems.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of aminoanthracene from nitroanthracene, focusing on the well-established tin(II) chloride reduction method. While the following protocol is for the synthesis of 9-aminoanthracene from 9-nitroanthracene, it serves as a reliable and directly adaptable procedure for the synthesis of the 1-amino isomer.
Reduction of 1-Nitroanthracene using Tin(II) Chloride (Adapted from 9-Nitroanthracene Reduction)[1]
This method is a classic and effective way to reduce aromatic nitro compounds.
Materials:
-
1-Nitroanthracene
-
Glacial Acetic Acid
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Water
Procedure:
-
A suspension of 9-nitroanthracene (7.24 g, 32.50 mmol) in glacial acetic acid (145 cm³) is heated to 70–80 °C for 1.5 hours.[1]
-
To the resulting clear solution, a slurry of SnCl₂ (31.00 g, 163.20 mmol) in concentrated HCl (110 cm³) is added via a dropping funnel.[1]
-
The resulting yellow precipitate is stirred at 80 °C for a further 30 minutes.[1]
-
The mixture is then cooled to room temperature and filtered.[1]
-
The collected solid is washed with concentrated HCl (3 x 10 cm³).[1]
-
The solid is then treated with a 5% NaOH solution with manual stirring for 15 minutes.[1]
-
The resulting solid is filtered and washed thoroughly with water until the washings are neutral.[1]
-
The product is vacuum-dried at 50 °C for 6 hours to afford a yellow powder.[1]
Yield: 87% (for 9-aminoanthracene)[1]
Caption: Experimental workflow for the SnCl₂ reduction of 1-nitroanthracene.
Alternative Synthetic Routes
While the tin(II) chloride method is robust, other methods are also employed for the reduction of aromatic nitro compounds and can be adapted for the synthesis of this compound.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[2][3]
-
Catalysts: Palladium on carbon (Pd/C) or Raney Nickel are commonly used.[2][3]
-
Hydrogen Source: Hydrogen gas (H₂) is the typical reducing agent.
-
Solvents: Ethanol, methanol, or ethyl acetate are suitable solvents.
-
Conditions: The reaction is often carried out at room temperature and atmospheric or slightly elevated pressure.[4]
A general procedure would involve stirring a solution of 1-nitroanthracene with a catalytic amount of Pd/C under a hydrogen atmosphere until the starting material is consumed.
Reduction with Iron in Acidic Media
The use of iron metal in an acidic medium is a classic and cost-effective method for nitro group reduction.[2]
-
Reagents: Iron powder and an acid, typically acetic acid or hydrochloric acid.[2][5]
-
Solvent: A mixture of ethanol and water or acetic acid can be used.[5]
-
Procedure: 1-Nitroanthracene is heated with iron powder in the acidic solvent. The reaction is often exothermic and may require initial cooling.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of aminoanthracene.
| Parameter | SnCl₂ Reduction (9-isomer)[1] | Catalytic Hydrogenation (General) | Iron/Acid Reduction (General) |
| Starting Material | 9-Nitroanthracene | 1-Nitroanthracene | 1-Nitroanthracene |
| Reagents | SnCl₂, conc. HCl, Acetic Acid | H₂, Pd/C or Raney Ni | Fe, Acetic Acid or HCl |
| Solvent | Glacial Acetic Acid | Ethanol, Methanol, Ethyl Acetate | Ethanol/Water, Acetic Acid |
| Temperature | 70-80 °C | Room Temperature | Reflux |
| Reaction Time | 2 hours | Varies (typically a few hours) | Varies (typically a few hours) |
| Yield | 87% | Generally high | Good to high |
Characterization of this compound
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Appearance | Dark brown powder[6] |
| Molecular Formula | C₁₄H₁₁N[6] |
| Molecular Weight | 193.24 g/mol [6] |
| Melting Point | 114-118 °C[7] |
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Spectral data is available and should be compared with literature values. |
| IR (KBr) | Characteristic peaks for N-H stretching of the primary amine and aromatic C-H and C=C stretching are expected.[6] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 193.[6] |
Purification
The crude this compound can be purified by standard laboratory techniques.
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, toluene) should be determined to achieve good recovery of pure crystals.[8]
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a solvent system such as a hexane/ethyl acetate gradient to separate the product from any remaining starting material or byproducts.[8]
Caption: Logical workflow for the purification of this compound.
Conclusion
The synthesis of this compound from 1-nitroanthracene is a well-established and versatile transformation. The tin(II) chloride reduction method offers a high-yielding and reliable route, as demonstrated by the analogous synthesis of 9-aminoanthracene. Alternative methods such as catalytic hydrogenation and iron/acid reduction provide viable, and in the case of catalytic hydrogenation, cleaner alternatives. The choice of method may depend on the available resources, scale of the reaction, and the presence of other functional groups in the molecule. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in research and development.
References
- 1. arpgweb.com [arpgweb.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. US4054586A - Process for preparing 1-aminoanthraquinone having high purity - Google Patents [patents.google.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-アミノアントラセン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-Aminoanthracene: A Technical Guide to UV-Vis Absorption and Fluorescence Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-aminoanthracene, with a focus on its behavior in various solvent environments. Understanding the UV-Vis absorption and fluorescence characteristics of this fluorophore is critical for its application in diverse research areas, including the development of fluorescent probes and assays. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the principles of solvatochromism.
Core Spectroscopic Properties
This compound is a fluorescent aromatic amine characterized by its anthracene core. Its spectroscopic properties, particularly its absorption and emission maxima, are influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. In non-polar solvents like cyclohexane, this compound exhibits an excitation peak at approximately 380 nm and an emission peak around 475 nm, resulting in a significant Stokes shift of 95 nm.[1]
Due to a lack of comprehensive published data for this compound across a wide range of solvents, this guide utilizes data from the closely related and structurally similar compound, 1,5-diaminoanthracene, to illustrate the principles of its solvatochromic behavior. This compound demonstrates a positive solvatochromism, where the emission maximum shifts to longer wavelengths (a redshift) as the polarity of the solvent increases.[2] This is attributed to the stabilization of the excited state by the polar solvent molecules.[2]
Data Presentation: Spectroscopic Properties in Various Solvents
The following tables summarize the UV-Vis absorption and fluorescence properties of 1,5-diaminoanthracene in a range of solvents with varying polarities. This data provides a strong indication of the expected behavior of this compound.
Table 1: UV-Vis Absorption Properties of 1,5-Diaminoanthracene in Various Solvents [2]
| Solvent | Dielectric Constant (ε) | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |
| n-Hexane | 1.88 | 412 | 8,700 |
| Toluene | 2.38 | 416 | 9,100 |
| 1,4-Dioxane | 2.21 | 418 | 9,300 |
| Dichloromethane | 8.93 | 422 | 9,800 |
| Acetone | 20.7 | 420 | 9,500 |
| Acetonitrile | 37.5 | 418 | 9,200 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 424 | 10,100 |
| Methanol | 32.7 | 416 | 9,000 |
| Water | 80.1 | 420 | 9,600 |
Table 2: Fluorescence Properties of 1,5-Diaminoanthracene in Various Solvents [2]
| Solvent | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (cm-1) |
| n-Hexane | 475 | 0.53 | 3180 |
| Toluene | 482 | 0.48 | 3320 |
| 1,4-Dioxane | 488 | 0.45 | 3450 |
| Dichloromethane | 498 | 0.35 | 3680 |
| Acetone | 502 | 0.28 | 3820 |
| Acetonitrile | 505 | 0.25 | 3940 |
| Dimethyl Sulfoxide (DMSO) | 511 | 0.18 | 4080 |
| Methanol | 508 | 0.22 | 4150 |
| Water | 525 | 0.12 | 4550 |
Experimental Protocols
The following sections detail the methodologies for conducting UV-Vis absorption and fluorescence spectroscopy experiments, as well as for determining fluorescence quantum yields.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound in various solvents.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions in the desired solvents to achieve absorbance values in the range of 0.1 to 1.0 AU.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a 1 cm path length quartz cuvette.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measure the absorption spectrum of each sample solution over a wavelength range of at least 250 nm to 600 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) of this compound in various solvents.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in the desired solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Employ a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
-
Measurement:
-
Use a 1 cm path length quartz fluorescence cuvette.
-
To determine the emission spectrum, excite the sample at its absorption maximum (λmax) and scan a range of higher wavelengths.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan a range of lower wavelengths.
-
-
Data Analysis: Identify the wavelengths of maximum intensity for the excitation and emission spectra.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard of known quantum yield.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption profile that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
References
Solubility of 1-Aminoanthracene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthracene, an aromatic amine derived from anthracene, is a compound of interest in various fields of chemical and pharmaceutical research. Its fluorescent properties and potential biological activities necessitate a thorough understanding of its physicochemical characteristics, among which solubility plays a pivotal role.[1] Solubility data is fundamental for designing experimental protocols, developing drug delivery systems, and conducting toxicological studies. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, outlines detailed experimental methodologies for its determination, and presents a generalized workflow for solubility assessment.
Quantitative Data on the Solubility of this compound
A comprehensive search of peer-reviewed literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in a wide range of common organic solvents. However, based on the general principles of "like dissolves like" and the known solubility of the parent compound, anthracene, a qualitative assessment of its solubility can be inferred. The presence of the polar amino group is expected to increase its solubility in polar solvents compared to anthracene.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The amino group can form hydrogen bonds with the hydroxyl group of alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | The polar carbonyl group can interact with the amino group. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble | Ethers are less polar than alcohols and ketones, leading to weaker interactions. |
| Esters | Ethyl Acetate | Moderately Soluble | The ester group provides some polarity for interaction with the amino group. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic rings of the solvent and solute favor interaction. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents is not conducive to dissolving the more polar this compound.[2] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderately Soluble | These solvents have some polarity and can interact with the aromatic system. |
Note: This table is based on general chemical principles and data for analogous compounds. Experimental verification is required for precise quantitative values.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Isothermal Saturation (Shake-Flask) Method followed by Gravimetric Analysis
This classic and reliable method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4][5][6]
1.1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Drying oven
1.2. Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.
-
Gravimetric Determination:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the clear filtrate into the pre-weighed dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
Isothermal Saturation Method followed by UV-Visible Spectrophotometry
This method is suitable for compounds that have a distinct chromophore and absorb light in the UV-Visible range.[8][9][10] It is often faster than the gravimetric method.
2.1. Materials and Equipment:
-
All materials and equipment from the gravimetric method.
-
UV-Visible spectrophotometer
-
Quartz cuvettes
2.2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determination of λmax: Scan one of the standard solutions across the UV-Visible spectrum (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
Sample Preparation and Equilibration: Follow steps 1.1 to 1.5 from the gravimetric method to prepare saturated solutions and obtain a clear filtrate.
-
Sample Analysis:
-
Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax using the UV-Visible spectrophotometer.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the determination of solubility using the isothermal saturation method.
References
- 1. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. who.int [who.int]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. rootspress.org [rootspress.org]
Physical and chemical properties of 1-Aminoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthracene, an aromatic amine derived from anthracene, is a compound of significant interest in various scientific fields. Its inherent fluorescence properties make it a valuable tool in biophysical studies and as a fluorescent probe. Furthermore, recent research has highlighted its role as a general anesthetic, potentiating GABAergic transmission, which opens avenues for its investigation in neuroscience and drug development. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.
Chemical and Physical Properties
This compound is a solid, crystalline substance at room temperature. Its core structure consists of a tricyclic aromatic anthracene ring substituted with an amino group at the 1-position.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₁N | [1][2] |
| Molecular Weight | 193.24 g/mol | [2] |
| CAS Number | 610-49-1 | [1][2] |
| Appearance | Light yellow to brown to dark green powder/crystal | [3] |
| Purity | ≥90% (technical grade), >98.0% (GC) | [2] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 114-118 °C (lit.), 119.0 to 123.0 °C | [4][5] |
| Boiling Point | 319.47°C (rough estimate) | [5] |
| Density | 1.208 g/cm³ (estimate) | [1][5] |
| Vapor Pressure | 0.00000405 mmHg | |
| Flash Point | 224.4 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like cyclohexane. | [6] |
Spectroscopic Properties
| Property | Value | Reference(s) |
| UV-Vis Absorption (in cyclohexane) | λmax ≈ 380 nm | [7][8] |
| Fluorescence Excitation (in cyclohexane) | λmax ≈ 380 nm | [7] |
| Fluorescence Emission (in cyclohexane) | λmax ≈ 475 nm | [7] |
| Stokes Shift | 95 nm | [7] |
| ¹H NMR (90 MHz in CDCl₃) | δ (ppm): 8.30, 7.91, 7.56-7.27, 7.32, 7.21, 6.657, 4.00 | [9] |
| ¹³C NMR | Data available in spectral databases. | |
| FTIR (KBr Pellet) | Characteristic peaks for aromatic C-H and N-H stretching and bending. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopic grade cyclohexane
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in cyclohexane of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in cyclohexane.
-
Fill a quartz cuvette with the cyclohexane solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Replace the blank cuvette with a cuvette containing the this compound solution.
-
Record the absorption spectrum of the sample.
-
Identify the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopic grade cyclohexane
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a dilute solution of this compound in cyclohexane (concentration should be low enough to avoid inner filter effects, typically with an absorbance < 0.1 at the excitation wavelength).
-
To determine the emission spectrum, set the excitation monochromator to the absorption maximum (λmax ≈ 380 nm) and scan the emission monochromator over a range of longer wavelengths (e.g., 400-700 nm).
-
To determine the excitation spectrum, set the emission monochromator to the emission maximum (λem ≈ 475 nm) and scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm).
-
Record the spectra and identify the wavelengths of maximum excitation and emission.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify functional groups.
Materials:
-
This compound
-
FTIR grade potassium bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place a small amount of this compound (approx. 1-2 mg) in the agate mortar.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathway
This compound has been identified as a fluorescent general anesthetic that potentiates GABAergic transmission.[10] This activity is significant for its potential applications in neuropharmacology and the development of new anesthetic agents.
Potentiation of GABAergic Transmission
The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA), which exerts its effects by binding to GABA type A (GABA-A) receptors. These receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions (Cl⁻) into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.
General anesthetics, including this compound, are known to enhance the function of GABA-A receptors. This potentiation can occur through several mechanisms, such as increasing the affinity of the receptor for GABA, prolonging the open time of the chloride channel, or directly activating the receptor at higher concentrations. The overall effect is an enhancement of inhibitory neurotransmission, contributing to the state of general anesthesia.
Caption: Potentiation of GABAergic transmission by this compound.
Experimental Workflows
The fluorescent properties of this compound make it a valuable tool in high-throughput screening (HTS) assays for the discovery of new anesthetic compounds. A competition assay has been developed where compounds are screened for their ability to displace this compound from a surrogate binding site, such as in the protein apoferritin.[10]
High-Throughput Screening Workflow for Anesthetic Discovery
This workflow outlines the key steps in a high-throughput screening campaign to identify novel general anesthetics using this compound.
Caption: Workflow for high-throughput screening of novel anesthetics.
Safety and Handling
This compound is considered a hazardous substance.[11] It is irritating to the eyes, respiratory system, and skin.[11] There is limited evidence of a carcinogenic effect.[11] It is a combustible solid.[11] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn.[11] Work should be conducted in a well-ventilated area, and physical damage to containers should be avoided.[11]
Conclusion
This compound is a multifaceted compound with significant potential in both fundamental research and applied sciences. Its well-characterized physical and chemical properties, combined with its intriguing biological activity as a fluorescent general anesthetic, make it a valuable subject for further investigation. This technical guide provides a solid foundation of data and methodologies to aid researchers, scientists, and drug development professionals in their work with this compound. The provided protocols and diagrams are intended to facilitate experimental design and a deeper understanding of the properties and applications of this compound.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. scienceijsar.com [scienceijsar.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Site-specific fluorescence reveals distinct structural changes with GABA receptor activation and antagonism | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of the GABA type A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel fluorescence sensing methods for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties of 1-Aminoanthracene: Melting and Boiling Points
This technical guide provides a comprehensive overview of the melting and boiling points of 1-aminoanthracene, tailored for researchers, scientists, and professionals in drug development. This document outlines the available data, details the experimental methodologies for these physicochemical determinations, and presents a logical workflow for such measurements.
Physicochemical Data of this compound
This compound, a derivative of anthracene, is a solid crystalline substance at room temperature. Its key physical properties are summarized below.
| Property | Value |
| Melting Point | 114-118 °C[1] |
| Boiling Point | Not available |
It is noteworthy that a definitive boiling point for this compound is not readily found in the cited literature. This may suggest that the compound potentially decomposes at or near its boiling point under atmospheric pressure.
Experimental Protocols for Thermal Analysis
The determination of melting and boiling points is fundamental in characterizing a pure organic compound. The following sections detail standard experimental procedures for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The capillary method is a common and reliable technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds that may be sensitive to high temperatures, determining the boiling point under reduced pressure is a common practice. A standard method for determining the boiling point of a small quantity of liquid is the micro boiling point or Siwoloboff method.
Apparatus:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.
-
Apparatus Assembly: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath, ensuring the sample is below the level of the heating medium.
-
Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation and Data Recording: The heating is stopped when a steady stream of bubbles is observed. As the liquid cools, the bubbling will cease, and the liquid will be drawn up into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.
Workflow for Physicochemical Characterization
The logical progression for determining the thermal properties of a solid organic compound like this compound is illustrated in the following diagram.
Caption: Workflow for Melting Point Determination of this compound.
References
Photophysical Characterization of 1-Aminoanthracene: A Technical Guide to Quantum Yield and Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core photophysical properties of 1-aminoanthracene, a fluorescent aromatic compound. The focus is on two critical parameters for fluorescence-based applications: fluorescence quantum yield (Φf) and fluorescence lifetime (τf). This document outlines the available data for these properties and presents standardized experimental protocols for their determination, enabling researchers to conduct their own characterizations or critically evaluate existing literature.
Photophysical Data of this compound
The photophysical characteristics of a fluorophore are highly dependent on its local environment. The following data summarizes the key spectral and temporal fluorescence properties of this compound in cyclohexane, a non-polar solvent.
Table 1: Summary of Photophysical Properties for this compound
| Parameter | Value | Solvent | Notes |
| Fluorescence Quantum Yield (Φf) | Data not available in cited literature. | - | The quantum yield can be determined experimentally using the relative method outlined in Section 2.1. |
| Fluorescence Lifetime (τf) | 21.8 ± 1.1 ns | Cyclohexane (deoxygenated) | Measured value from a study on fluorescence quenching.[1] An earlier reported value was 22.8 ns.[1] |
| Excitation Maximum (λex) | 380 nm | Cyclohexane | -[2][3] |
| Emission Maximum (λem) | 475 nm | Cyclohexane | -[2][3] |
| Stokes' Shift | 95 nm | Cyclohexane | Calculated from the excitation and emission maxima.[2][3] |
It is important to note that the fluorescence of this compound is subject to quenching by dissolved molecular oxygen, which primarily occurs through a dynamic/collisional mechanism.[1][4] This interaction can lead to a decrease in both fluorescence intensity and lifetime.[1] Therefore, for accurate and reproducible measurements, especially of fluorescence lifetime, deoxygenation of the solvent is a critical procedural step.
Experimental Protocols
Accurate determination of quantum yield and fluorescence lifetime requires rigorous experimental design. The following sections detail the standard methodologies for measuring these parameters for aromatic compounds like this compound.
Relative Fluorescence Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence intensity of an unknown sample relative to a well-characterized standard.[5]
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield whose absorption and emission spectra overlap with this compound. Anthracene (Φf = 0.27 in ethanol) is a common choice for this spectral region.[6]
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same spectroscopic-grade solvent. Concentrations should be chosen to produce absorbances in the linear range, typically between 0.02 and 0.1 at the excitation wavelength, to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a fluorometer. It is critical to use the same excitation wavelength, instrument geometry, and slit widths for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both plots (Grad_sample and Grad_std).
-
-
Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std × (Grad_sample / Grad_std) × (n_sample² / n_std²)
Where std refers to the standard, and n is the refractive index of the solvent used for the sample and standard solutions.
Fluorescence Lifetime Measurement via TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a sample. It measures the temporal decay of fluorescence intensity following excitation by a short pulse of light.
Methodology:
-
Instrumentation: The core components of a TCSPC system include a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, emission wavelength selection (monochromator or filter), a high-speed single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid concentration-dependent quenching effects. For measurements sensitive to oxygen quenching, the solution should be deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Data Acquisition:
-
The sample is excited by the pulsed light source.
-
The detector registers the arrival time of the first emitted photon after each excitation pulse relative to the pulse itself.
-
This process is repeated for millions of excitation events, building a histogram of photon arrival times. This histogram represents the fluorescence decay curve.
-
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions. For a simple, single-component fluorophore like this compound in a homogenous environment, a single exponential decay model is typically sufficient:
I(t) = I₀ × exp(-t / τf)
Where I(t) is the intensity at time t, I₀ is the initial intensity, and τf is the fluorescence lifetime. The value of τf is extracted from the curve fitting analysis.
Mandatory Visualizations: Experimental Workflows
The logical flows for the experimental protocols described above are visualized in the following diagrams.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.
References
A Technical Guide to the Synthesis and Characterization of 1-Aminoanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of 1-aminoanthracene and its derivatives. Anthracene-based compounds are of significant interest due to their unique photophysical properties and their potential as scaffolds in medicinal chemistry and materials science.[1] this compound serves as a versatile building block for creating a diverse library of molecules with applications ranging from fluorescent probes for bioimaging to potential therapeutic agents.[2][3] This guide details common synthetic pathways, provides explicit experimental protocols, and summarizes key characterization data.
Synthesis of the this compound Core
The most common and direct route to the this compound scaffold is through the reduction of its nitro precursor, 1-nitroanthracene. This transformation can be achieved using various reducing agents, with tin(II) chloride (SnCl₂) in an acidic medium being a classic and effective method.[4]
Caption: Workflow for the reduction of 1-nitroanthracene.
Experimental Protocol: Reduction of 1-Nitroanthracene
-
Suspension: Suspend 1-nitroanthracene (1.0 eq) in glacial acetic acid.
-
Heating: Heat the suspension to 70-80 °C with stirring until a clear solution is obtained.
-
Addition of Reducing Agent: Prepare a slurry of tin(II) chloride (SnCl₂, 5.0 eq) in concentrated hydrochloric acid (HCl). Add this slurry dropwise to the heated solution. A yellow precipitate is typically formed.[4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and slowly neutralize it with a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Synthesis of this compound Derivatives
The this compound core can be functionalized at the amino group (N-functionalization) or on the aromatic rings (C-functionalization) using modern cross-coupling reactions.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[5] It allows for the synthesis of N-aryl-1-aminoanthracene derivatives from this compound and various aryl halides.[6] The reaction generally requires a palladium catalyst, a phosphine ligand, and a base.[7]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for N-Arylation
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%).
-
Solvent and Base: Add a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Reaction: Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture at 80-110 °C until TLC or GC-MS analysis indicates completion.
-
Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the N-aryl-1-aminoanthracene derivative.
C-C Bond Formation via Suzuki-Miyaura Coupling
To functionalize the anthracene core, a halogenated this compound precursor is required. The Suzuki-Miyaura coupling reaction can then be used to form new carbon-carbon bonds by reacting the halo-aminoanthracene with an organoboron compound, such as a boronic acid or ester.[8][9] This reaction is also palladium-catalyzed and requires a base.[10]
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Setup: In a flask, combine the halogenated this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.[10]
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-100 °C. Monitor the reaction's progress by TLC.
-
Work-up: After completion, cool the reaction, add water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Characterization Data
Thorough characterization is essential to confirm the structure and purity of synthesized derivatives. Key techniques include NMR, IR, Mass Spectrometry, and UV-Vis/Fluorescence Spectroscopy.
Spectroscopic Data for this compound
The following tables summarize typical spectroscopic data for the parent this compound molecule.
Table 1: ¹H NMR and ¹³C NMR Data for this compound
| Type | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | 8.30 - 6.65 | Aromatic Protons (complex multiplet region)[11] |
| ¹H NMR | ~4.00 | -NH₂ Protons (broad singlet)[11] |
| ¹³C NMR | 105 - 145 | Aromatic & Amine-bearing Carbons |
Note: Specific peak assignments can be complex due to the fused ring system. 2D NMR techniques (COSY, HSQC, HMBC) are often required for unambiguous assignment in derivatives.
Table 2: IR and Mass Spectrometry Data for this compound
| Technique | Value | Interpretation |
|---|---|---|
| IR (cm⁻¹) | 3450-3300 | N-H stretching (amine) |
| IR (cm⁻¹) | 3100-3000 | Aromatic C-H stretching |
| IR (cm⁻¹) | 1640-1580 | C=C aromatic ring stretching |
| MS (EI) | m/z 193.24 | Molecular Ion [M]⁺[12][13] |
Table 3: Photophysical Properties of this compound
| Property | Wavelength (nm) | Solvent |
|---|---|---|
| Excitation Max (λ_ex) | 380 | Cyclohexane[14] |
| Emission Max (λ_em) | 475 | Cyclohexane[14] |
| Stokes Shift | 95 | Cyclohexane[14] |
Note: The absorption and emission maxima of anthracene derivatives are highly sensitive to solvent polarity and substitution on the aromatic core.
References
- 1. Synthesis and Structural Studies of Two New Anthracene Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arpgweb.com [arpgweb.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. This compound(610-49-1) 1H NMR [m.chemicalbook.com]
- 12. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Anthracenamine [webbook.nist.gov]
- 14. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
1-Aminoanthracene molecular weight and formula
An In-Depth Technical Guide to 1-Aminoanthracene: Molecular Weight and Formula
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula for this compound, a compound of interest in various research applications.
Core Molecular Data
This compound is an aromatic amine derived from anthracene. Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations, analytical characterization, and experimental design. The empirical formula for this compound is C14H11N.[1][2] This indicates that each molecule is composed of 14 carbon atoms, 11 hydrogen atoms, and one nitrogen atom.
The molecular weight of this compound is 193.24 g/mol .[1][2][3][4] This value is a critical parameter for preparing solutions of specific molarity and for interpreting data from mass spectrometry and other analytical techniques.
Data Summary
For clarity and ease of comparison, the core quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C14H11N |
| Molecular Weight | 193.24 g/mol |
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.
Caption: Relationship between compound name, formula, and molecular weight.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Aminoanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1-aminoanthracene (CAS: 610-49-1). Due to the limited availability of fully assigned experimental data in public databases, this guide utilizes high-quality predicted spectral data to offer a complete assignment for both ¹H and ¹³C nuclei. This information is critical for the structural elucidation, quality control, and characterization of this compound in research and development settings.
Molecular Structure and Atom Numbering
The unambiguous assignment of NMR signals is predicated on a standardized numbering system for the atoms in the molecule. The IUPAC numbering for the anthracene core is used throughout this guide.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (δ 6.5-8.5 ppm) and a signal for the amino protons. The aromatic protons exhibit complex splitting patterns due to ortho (³J), meta (⁴J), and para (⁵J) couplings. The following table summarizes the predicted ¹H NMR chemical shifts (δ) and multiplicities in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.22 | d |
| H-3 | 7.42 | t |
| H-4 | 7.82 | d |
| H-5 | 7.92 | d |
| H-6 | 7.41 | m |
| H-7 | 7.41 | m |
| H-8 | 7.92 | d |
| H-9 | 8.23 | s |
| H-10 | 8.01 | s |
| -NH₂ | ~4.00* | br s |
*Note: The chemical shift of the -NH₂ protons is based on available experimental data and can vary significantly with concentration, solvent, and temperature.[1] Predicted data was generated using the online tool at nmrdb.org.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons typically resonate in the δ 110-150 ppm range. The presence of the electron-donating amino group influences the chemical shifts of the carbons in its vicinity, causing shielding effects (upfield shifts).
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 142.1 |
| C-2 | 108.9 |
| C-3 | 124.7 |
| C-4 | 119.3 |
| C-4a | 128.1 |
| C-5 | 125.1 |
| C-6 | 125.9 |
| C-7 | 125.2 |
| C-8 | 128.3 |
| C-8a | 130.1 |
| C-9 | 122.1 |
| C-9a | 132.4 |
| C-10 | 124.9 |
| C-10a | 128.9 |
Note: Predicted data was generated using the online tool at nmrdb.org.
Experimental Protocols
A standardized protocol is essential for obtaining reproducible, high-quality NMR spectra. The following section outlines a typical methodology for the NMR analysis of this compound.
4.1 Sample Preparation
-
Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar aromatic compounds. Other potential solvents include DMSO-d₆ or Acetone-d₆.
-
Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization : Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically included in the deuterated solvent by the manufacturer).
4.2 NMR Data Acquisition
The following parameters are representative for data acquisition on a 400 MHz or 500 MHz NMR spectrometer:
-
¹H NMR Acquisition:
-
Pulse Program : Standard single-pulse (zg30).
-
Number of Scans : 16-64 scans.
-
Relaxation Delay (d1) : 1.0 - 2.0 seconds.
-
Acquisition Time : ~4 seconds.
-
Spectral Width : 16-20 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program : Standard proton-decoupled (zgpg30).
-
Number of Scans : 1024-4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1) : 2.0 seconds.
-
Acquisition Time : ~1-2 seconds.
-
Spectral Width : 220-240 ppm.
-
4.3 Data Processing
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing : Manually or automatically phase correct the spectrum.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the TMS signal to δ 0.00 ppm.
-
Integration and Peak Picking : Integrate the signals in the ¹H spectrum and pick all relevant peaks in both ¹H and ¹³C spectra.
Logical Workflows
The process of NMR analysis follows a logical sequence from sample handling to final data interpretation.
References
Methodological & Application
Application Notes & Protocols: 1-Aminoanthracene as a Fluorescent Probe for Protein Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Aminoanthracene (1-AMA) is a valuable fluorescent probe utilized to investigate and characterize the binding of ligands to various proteins. Its utility stems from its sensitive fluorescence properties that are highly dependent on the polarity of its microenvironment. In aqueous solutions, 1-AMA exhibits weak fluorescence. However, upon binding to hydrophobic pockets within a protein, its fluorescence quantum yield significantly increases, and its emission spectrum undergoes a hypsochromic (blue) shift.[1] This phenomenon allows for the direct monitoring of protein-ligand interactions and the determination of binding affinities. 1-AMA is particularly well-suited for studying proteins with accessible hydrophobic binding sites, such as members of the lipocalin family, including Odorant-Binding Proteins (OBPs).[1]
Principle of Operation:
The application of 1-AMA as a fluorescent probe is based on the principle of solvatochromism. When 1-AMA transitions from a polar aqueous environment to a nonpolar, hydrophobic binding site of a protein, the following changes in its fluorescence properties are typically observed:
-
Increased Fluorescence Intensity: The constrained environment within the protein's binding pocket reduces non-radiative decay pathways for the excited state of 1-AMA, leading to a significant enhancement of its fluorescence emission.[1]
-
Blue Shift in Emission Maximum: The stabilization of the excited state of 1-AMA is less pronounced in a nonpolar environment compared to a polar one, resulting in a shift of the emission maximum to shorter wavelengths (a blue shift). For instance, when 1-AMA binds to OBP-I, its emission maximum shifts from approximately 537 nm to 481 nm.[1]
These spectral changes can be monitored using a spectrofluorometer to quantify the binding interaction between 1-AMA and the protein of interest.
Applications
-
Direct Binding Assays: To determine the binding affinity (dissociation constant, Kd) of 1-AMA for a protein.
-
Competitive Binding Assays: To determine the binding affinity of non-fluorescent ligands that compete with 1-AMA for the same binding site.
-
Conformational Change Studies: To investigate protein conformational changes upon ligand binding, as the binding of 1-AMA can be sensitive to the protein's structure.[2]
-
High-Throughput Screening: The fluorescence-based nature of the assay makes it amenable to high-throughput screening of compound libraries for potential protein binders.
Quantitative Data Summary
The following table summarizes the dissociation constants (Kd) of this compound with various proteins as reported in the literature.
| Protein | Experimental Conditions | Dissociation Constant (Kd) (μM) | Reference |
| Truncated Odorant-Binding Protein (tOBP) | 25 °C | 0.45 | [1][3] |
| Truncated Odorant-Binding Protein (tOBP) | 37 °C | 1.72 | [1][3] |
| OBP::GQ20::SP-DS3 | 25 °C | 1.17 | [1][3] |
| OBP::GQ20::SP-DS3 | 37 °C | 0.58 | [1][3] |
| Recombinant Lipocalin (rLcn11) | Not Specified | 1.69 | [1] |
| Porcine Odorant-Binding Protein (pOBP) | Not Specified | 0.4 | [4] |
| Bovine Odorant-Binding Protein (bOBP) | Not Specified | 2.3 | [4] |
Experimental Protocols
Protocol 1: Direct Binding Assay to Determine Kd
This protocol describes the steps to determine the dissociation constant (Kd) of 1-AMA for a target protein.
Materials:
-
This compound (1-AMA) stock solution (e.g., 1 mM in DMSO or ethanol)
-
Purified target protein of known concentration
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Preparation of Solutions:
-
Prepare a working solution of the target protein in the assay buffer at a suitable concentration (e.g., 1-2 µM).
-
Prepare a series of dilutions of the 1-AMA stock solution in the assay buffer.
-
-
Spectrofluorometer Setup:
-
Titration Experiment:
-
To a cuvette containing a fixed concentration of the target protein (e.g., 2 µM), add increasing concentrations of 1-AMA.
-
Allow the mixture to equilibrate for a few minutes at a constant temperature.
-
Record the fluorescence emission spectrum for each addition of 1-AMA.
-
A control titration should be performed by adding 1-AMA to the assay buffer without the protein to measure the fluorescence of free 1-AMA.
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum of the protein-bound 1-AMA for each concentration.
-
Subtract the fluorescence of free 1-AMA (from the control titration) from the corresponding fluorescence of the protein-1-AMA mixture.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of 1-AMA.
-
Fit the resulting saturation curve to a one-site binding equation to determine the Kd.
-
Caption: Workflow for a direct binding assay using 1-AMA.
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity of a non-fluorescent competitor ligand.
Materials:
-
All materials from Protocol 1
-
Non-fluorescent competitor ligand of known concentration
Methodology:
-
Determine Initial Conditions:
-
From the direct binding assay, determine a fixed concentration of protein and 1-AMA that results in a significant and stable fluorescence signal (typically at a 1-AMA concentration near its Kd).
-
-
Competition Experiment:
-
Prepare a series of solutions containing the fixed concentration of protein and 1-AMA.
-
To each solution, add increasing concentrations of the competitor ligand.
-
Allow the mixtures to equilibrate.
-
Record the fluorescence intensity at the emission maximum of the bound 1-AMA for each concentration of the competitor.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the competitor ligand.
-
The decrease in fluorescence intensity indicates the displacement of 1-AMA from the protein's binding site by the competitor.
-
Fit the data to a competitive binding equation to calculate the inhibitory concentration (IC50) of the competitor.
-
The binding affinity (Ki) of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive binding assay.
Considerations and Limitations
-
Inner Filter Effect: At high concentrations, 1-AMA can absorb both the excitation and emission light, leading to an underestimation of the true fluorescence intensity. Corrections for the inner filter effect may be necessary.
-
Protein-Induced Conformational Changes: The binding of 1-AMA itself may alter the conformation of the protein, which could influence the binding of other ligands.[2] This should be considered when interpreting results, especially for proteins known to be highly flexible.
-
Solubility: 1-AMA has low solubility in aqueous solutions. Stock solutions are typically prepared in organic solvents like DMSO or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid effects on protein structure and stability.
-
Light Sensitivity: As a fluorescent molecule, 1-AMA can be susceptible to photobleaching upon prolonged exposure to the excitation light. It is advisable to minimize exposure times.
Conclusion
This compound is a powerful and versatile fluorescent probe for studying protein-ligand interactions. Its sensitivity to the local environment provides a robust method for determining binding affinities and characterizing the binding of other molecules through competitive assays. By following the detailed protocols and considering the potential limitations, researchers can effectively employ 1-AMA to gain valuable insights into the molecular recognition events that are fundamental to drug discovery and biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound (1-AMA) binding on the structure of three lipocalin proteins, the dimeric β lactoglobulin, the dimeric odorant binding protein and the monomeric α1-acid glycoprotein. Fluorescence spectra and lifetimes studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound (1-AMA) Binding on the Structure of Three Lipocalin Proteins, the Dimeric β Lactoglobulin, … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
Application Note & Protocol: HPLC Analysis of Fatty Acids via 1-Aminoanthracene Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the derivatization of fatty acids with 1-aminoanthracene to enable sensitive quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Fatty acids, lacking a native chromophore or fluorophore, require derivatization for sensitive detection. This compound is a fluorescent labeling agent that reacts with the carboxylic acid group of fatty acids to form a highly fluorescent amide derivative. This allows for the sensitive detection and quantification of fatty acids in various biological and pharmaceutical samples.
While specific, validated protocols for the derivatization of fatty acids with this compound are not widely available in published literature, this document outlines a robust, generalized protocol based on established amidation chemistries and methods for similar anthracene-based derivatizing agents. It is crucial to note that this protocol serves as a starting point and will require optimization and validation for specific applications and sample matrices.
Principle of Derivatization
The derivatization of fatty acids with this compound involves the formation of an amide bond between the carboxylic acid group of the fatty acid and the primary amine group of this compound. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, which activates the carboxylic acid to form a reactive intermediate that readily reacts with the amine.
Experimental Protocols
Reagents and Materials
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Preparation of Solutions
-
Fatty Acid Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each fatty acid standard in 10 mL of dichloromethane.
-
This compound Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous dichloromethane.
-
DCC or EDC Solution (20 mg/mL): Dissolve 200 mg of DCC or EDC in 10 mL of anhydrous dichloromethane.
-
DMAP Solution (5 mg/mL): Dissolve 50 mg of DMAP in 10 mL of anhydrous dichloromethane.
Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the fatty acid standard solution or the sample extract containing fatty acids.
-
Add 100 µL of the this compound solution.
-
Add 50 µL of the DCC or EDC solution.
-
Add 20 µL of the DMAP solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at room temperature for 2 hours or at 40°C for 1 hour.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
HPLC Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 80% B
-
5-20 min: 80% to 100% B (linear gradient)
-
20-25 min: 100% B (isocratic)
-
25.1-30 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 365 nm
-
Emission Wavelength (λem): 412 nm
-
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound derivatized fatty acids. These values are illustrative and should be determined experimentally during method validation.
| Fatty Acid | Retention Time (min) | Linearity (R²) | LOD (pmol) | LOQ (pmol) |
| Palmitic Acid (C16:0) | ~15.2 | >0.999 | ~0.5 | ~1.5 |
| Stearic Acid (C18:0) | ~17.8 | >0.999 | ~0.5 | ~1.5 |
| Oleic Acid (C18:1) | ~17.1 | >0.999 | ~0.6 | ~1.8 |
| Linoleic Acid (C18:2) | ~16.5 | >0.999 | ~0.7 | ~2.1 |
LOD: Limit of Detection; LOQ: Limit of Quantification
Mandatory Visualizations
Caption: Experimental workflow for fatty acid analysis.
Caption: Derivatization reaction of a fatty acid.
Application of 1-Aminoanthracene in fluorescence microscopy for cellular imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthracene (1-AMA) is a fluorescent molecule that has demonstrated utility in biological research, primarily as a fluorescent general anesthetic. Its intrinsic fluorescence and hydrophobic nature suggest its potential as a probe for fluorescence microscopy in cellular imaging. This document provides an overview of its properties, known applications, and proposed protocols for its use in imaging cultured cells. It is important to note that while the photophysical properties of 1-AMA are documented, detailed protocols for its application as a general cellular stain are not widely established. The protocols provided herein are adapted from general methods for lipophilic fluorescent dyes and should be optimized for specific cell types and experimental conditions.
Photophysical and Physicochemical Properties
A summary of the key photophysical and physicochemical properties of this compound is presented in Table 1. This data is essential for selecting appropriate microscope settings and for understanding the behavior of the molecule in biological systems.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~380 nm | [1] |
| Emission Maximum (λem) | ~475 nm (in cyclohexane) | [1] |
| Stokes Shift | ~95 nm | [1] |
| Fluorescence Lifetime (τ) | 21.4 ± 0.2 ns | [2] |
| Calculated logP | 3.7 | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
Table 1: Photophysical and Physicochemical Properties of this compound.
Biological Applications and Known Interactions
The primary documented application of this compound in a biological context is as a fluorescent general anesthetic. Studies have shown that 1-AMA potentiates GABAergic transmission, a key mechanism for many general anesthetics.[4] In vivo imaging in Xenopus laevis tadpoles revealed that 1-AMA localizes to the brain and olfactory regions.[4] Further investigation into its mechanism of action identified beta-tubulin as a potential target.[2]
While not extensively used as a general cellular stain, its lipophilic nature, as indicated by its logP value of 3.7, suggests it will preferentially accumulate in lipid-rich environments such as cellular membranes.[3] This property is the basis for the proposed cellular imaging protocols below.
Proposed Experimental Protocols for Cellular Imaging
The following protocols are proposed based on the known lipophilic character of this compound and are adapted from standard methods for fluorescent staining of live and fixed cells. It is crucial to perform optimization experiments to determine the optimal concentration, incubation time, and imaging conditions for your specific cell type and application.
Protocol 1: Live-Cell Staining with this compound
This protocol describes the staining of live cultured cells with this compound for subsequent fluorescence microscopy.
Materials:
-
This compound (1-AMA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for Ex/Em ~380/475 nm)
Procedure:
-
Preparation of 1-AMA Stock Solution:
-
Prepare a 1 mM stock solution of 1-AMA in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1-AMA stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
A starting concentration range of 1-10 µM is recommended for initial optimization. It is important to note that toxicity has been observed at higher concentrations (~33 µM).[4]
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the 1-AMA staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for 1-AMA (Excitation ~380 nm, Emission ~475 nm).
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
Protocol 2: Fixed-Cell Staining with this compound
This protocol is for staining cells that have been previously fixed. This can be useful for co-localization studies with other cellular markers.
Materials:
-
This compound (1-AMA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Cultured cells on coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare a 1-10 µM staining solution of 1-AMA in PBS from the 1 mM DMSO stock solution.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for 1-AMA.
-
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with this compound.
Experimental Workflow for Fixed-Cell Imaging
Caption: Workflow for staining fixed cells with this compound.
Troubleshooting and Considerations
-
Low Signal: Increase the concentration of 1-AMA or the incubation time. Ensure that the microscope filter set is appropriate for the excitation and emission spectra of 1-AMA.
-
High Background: Decrease the concentration of 1-AMA or optimize the washing steps.
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time. Consider using a spinning disk confocal microscope for live-cell imaging to reduce phototoxicity.
-
Toxicity: As 1-AMA has shown toxicity at higher concentrations, it is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[4]
-
Solubility: this compound is a hydrophobic molecule. Ensure that the DMSO stock solution is fully dissolved before diluting it into aqueous media.
Conclusion
This compound presents an interesting, yet underexplored, potential as a fluorescent probe for cellular imaging. Its lipophilic nature suggests a preference for membrane structures, and its distinct spectral properties make it suitable for fluorescence microscopy. The provided protocols offer a starting point for researchers interested in exploring its applications in their own cellular imaging experiments. Rigorous optimization and validation are necessary to establish its utility and limitations as a cellular stain.
References
Application Notes and Protocols for Labeling Peptides with 1-Aminoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in a wide array of research fields, including drug discovery, proteomics, and cellular imaging. The covalent attachment of a fluorophore to a peptide allows for sensitive detection and quantification, enabling the study of peptide localization, protein-peptide interactions, and enzymatic activity. 1-Aminoanthracene is a fluorescent probe with a relatively large Stokes shift, absorbing in the near-UV spectrum and emitting in the blue-green region. This property makes it a suitable candidate for fluorescence-based assays where minimizing background fluorescence from biological samples is crucial.
This document provides a detailed protocol for the covalent labeling of peptides with this compound, focusing on the widely used carbodiimide-mediated coupling chemistry to form a stable amide bond. The protocol covers the labeling reaction, purification of the labeled peptide, and subsequent characterization.
Data Presentation
Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 380 nm | [1] |
| Emission Maximum (λem) | 475 nm | [1] |
| Stokes Shift | 95 nm | [1] |
| Molecular Weight | 193.24 g/mol | [2][3][4] |
Typical Parameters for Labeled Peptide Purification and Analysis
| Parameter | Typical Value/Method | Notes |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 columns are commonly used for peptides.[4][5][6] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | |
| Mobile Phase B | 0.1% Acetonitrile in 0.1% TFA | |
| Gradient | Linear gradient of Mobile Phase B | Optimized based on the hydrophobicity of the peptide. |
| Detection Wavelengths | 220 nm (peptide bond) and 380 nm (anthracene) | |
| Purity Assessment | Analytical RP-HPLC | Purity should typically be >95% for use in assays.[6] |
| Identity Confirmation | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the covalent attachment of the label.[3] |
Experimental Protocols
Protocol 1: Labeling of Peptide C-Terminus with this compound
This protocol describes the labeling of a peptide's C-terminal carboxyl group with the primary amine of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials and Reagents:
-
Peptide with a free C-terminal carboxyl group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN)
-
Reversed-Phase HPLC system with a C18 column
-
Mass spectrometer (ESI-MS or MALDI-TOF)
-
Fluorometer
Procedure:
-
Peptide Preparation:
-
Ensure the peptide is pure and the concentration is accurately determined. The peptide should have a free C-terminal carboxyl group and any reactive side-chain carboxyl groups (Asp, Glu) or amino groups (Lys) should be appropriately protected if site-specific labeling at the C-terminus is desired.
-
-
Reaction Setup:
-
Dissolve the peptide in a minimal amount of anhydrous DMF.
-
In a separate light-protected vial, dissolve this compound (1.5 equivalents relative to the peptide) in anhydrous DMF.
-
In another separate vial, dissolve EDC-HCl (1.5 equivalents) and HOBt (1.5 equivalents) in anhydrous DMF.
-
-
Activation of Peptide:
-
Add the EDC/HOBt solution to the dissolved peptide.
-
Add DIPEA (3 equivalents) to the reaction mixture to raise the pH to approximately 8.0-8.5.
-
Allow the activation to proceed for 15-20 minutes at room temperature with gentle stirring.
-
-
Labeling Reaction:
-
Add the this compound solution to the activated peptide solution.
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Allow the reaction to proceed for 4-6 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris, to consume any remaining activated carboxyl groups.
-
-
Purification of the Labeled Peptide:
-
Acidify the reaction mixture with 0.1% TFA in water.
-
Purify the labeled peptide using a semi-preparative RP-HPLC system with a C18 column.[4][5][6]
-
Use a linear gradient of acetonitrile in 0.1% TFA to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.
-
Monitor the elution profile at both 220 nm (for the peptide bond) and 380 nm (for the anthracene label). The desired product should absorb at both wavelengths.
-
Collect the fractions containing the dual-wavelength absorbing peak.
-
-
Characterization of the Labeled Peptide:
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).
-
Identity Confirmation: Confirm the successful conjugation and the correct molecular weight of the labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3] The expected mass will be the mass of the peptide plus the mass of this compound (193.24 Da) minus the mass of water (18.02 Da).
-
Fluorometric Analysis: Confirm the fluorescence of the labeled peptide by measuring its excitation and emission spectra using a fluorometer. The emission maximum should be around 475 nm when excited at 380 nm.[1]
-
-
Storage:
-
Lyophilize the pure, labeled peptide and store it at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Experimental workflow for labeling a peptide with this compound.
Caption: A fluorescence quenching assay using a this compound labeled peptide.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Anthracenamine [webbook.nist.gov]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. hplc.eu [hplc.eu]
- 6. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
1-Aminoanthracene as a Fluorescent Marker in Thin-Layer Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-aminoanthracene as a fluorescent marker in thin-layer chromatography (TLC). This powerful technique enables the sensitive detection and quantification of various analytes, particularly those lacking a native chromophore, such as fatty acids and amino acids.
Application Note 1: Pre-Chromatographic Derivatization of Carboxylic Acids (e.g., Fatty Acids)
Introduction:
This compound serves as an effective fluorescent labeling reagent for carboxylic acids. Through a derivatization reaction, the non-fluorescent carboxylic acid is converted into a highly fluorescent ester derivative, allowing for sensitive detection on a TLC plate under UV light. This pre-chromatographic derivatization is particularly useful for the analysis of fatty acids in various biological and pharmaceutical samples.
Principle:
The primary amine group of this compound reacts with the carboxyl group of a fatty acid in the presence of a coupling agent to form a stable, fluorescent amide-linked derivative. This derivative can then be easily separated by TLC and visualized with high sensitivity.
Application Note 2: Post-Chromatographic Visualization of Amines (e.g., Amino Acids)
Introduction:
This compound can be employed as a spray reagent for the post-chromatographic detection of primary and secondary amines, such as amino acids. After separation of the analytes on the TLC plate, spraying with a this compound solution followed by heating results in the formation of fluorescent spots, enabling qualitative and semi-quantitative analysis.
Principle:
While direct derivatization on the plate is less common for quantification, the interaction between this compound and separated amino acids upon heating can lead to the formation of fluorescent products. This method is analogous to the use of other amine-reactive spray reagents in TLC. More specific derivatization can be achieved by synthesizing an aldehyde derivative of anthracene which then reacts with the amino acids.
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives relevant to TLC applications.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~380 nm | [1][2] |
| Emission Wavelength (λem) | ~475 nm | [1][2] |
| Stokes Shift | ~95 nm | [1][2] |
Table 1: Spectroscopic Properties of this compound.
| Analyte Class | Derivatization Method | Detection Limit | Reference |
| Amino Acids | Post-chromatographic spraying with N-anthracenylmethyl L-leucine | 0.1 - 0.5 µg (cold) 0.1 - 0.4 µg (heated) | [1][3][4] |
| Amino Acids | Post-chromatographic spraying with N-anthracenylmethyl L-methionine | 0.1 - 0.5 µg (cold) 0.05 - 0.2 µg (heated) | [2] |
Table 2: Reported Detection Limits for Anthracene-Based Derivatization in TLC.
Experimental Protocols
Protocol 1: Pre-Chromatographic Derivatization of Fatty Acids with this compound
Objective: To derivatize fatty acids with this compound for fluorescent detection by TLC.
Materials:
-
This compound
-
Fatty acid standard or sample
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous acetonitrile or dichloromethane (reaction solvent)
-
TLC plates (silica gel 60 F254)
-
Developing solvent (e.g., hexane:ethyl acetate, 80:20 v/v)
-
UV lamp (365 nm)
Procedure:
-
Sample Preparation: Dissolve the fatty acid sample or standard in the reaction solvent to a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a small vial, mix 100 µL of the fatty acid solution with a 1.5 molar excess of this compound.
-
Add a 1.2 molar excess of DCC.
-
Add a catalytic amount of DMAP (approximately 0.1 molar equivalent).
-
Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion (can be monitored by TLC).
-
-
TLC Plate Spotting:
-
Activate the TLC plate by heating at 110°C for 10 minutes.
-
Using a capillary tube, spot 1-2 µL of the reaction mixture onto the baseline of the TLC plate.
-
-
Chromatographic Development:
-
Place the spotted TLC plate in a developing chamber saturated with the developing solvent.
-
Allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and allow it to air dry completely.
-
Visualize the separated fluorescent spots under a UV lamp at 365 nm.
-
The Retention Factor (Rf) values of the derivatized fatty acids can be calculated and compared to standards.
-
Protocol 2: Post-Chromatographic Detection of Amino Acids using an Anthracene-Based Reagent
Objective: To detect separated amino acids on a TLC plate using a spray reagent synthesized from an anthracene derivative. This protocol is based on the use of N-anthracenylmethyl amino acid derivatives which have been shown to be effective.[1][2][3]
Materials:
-
Amino acid standards or sample mixture
-
TLC plates (silica gel G)
-
Developing solvent (e.g., n-propanol:water, 70:30 v/v)[1]
-
Spray Reagent: 0.01% N-anthracenylmethyl L-leucine (AML) or N-anthracenylmethyl L-methionine (AMM) in acetone.[1][2]
-
Heating plate or oven
-
UV lamp (365 nm)
Procedure:
-
Sample Preparation and Spotting:
-
Dissolve amino acid standards and samples in a suitable solvent (e.g., 0.01 M phosphate buffer, pH 8.0).[1]
-
Spot 1 µL of each sample and standard onto the baseline of the TLC plate.
-
-
Chromatographic Development:
-
Develop the chromatogram in a chamber saturated with the n-propanol:water mobile phase.
-
Allow the solvent front to travel up the plate.
-
-
Derivatization and Visualization:
-
After development, dry the plate thoroughly.
-
Evenly spray the plate with the 0.01% anthracene-based reagent in acetone.[1][2]
-
Allow the acetone to evaporate completely.
-
For enhanced sensitivity, heat the plate at 110°C for 10 minutes.[1][3]
-
Visualize the fluorescent spots under UV light at 365 nm. Different amino acids may produce distinguishable colors or fluorescence intensities.
-
Visualizations
Caption: Pre-chromatographic derivatization workflow for fatty acids.
Caption: Post-chromatographic detection workflow for amino acids.
Caption: General reaction for derivatization of a carboxylic acid.
References
Application Notes and Protocols for the Synthesis of Fluorescent Polymers from 1-Aminoanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of fluorescent polymers derived from 1-aminoanthracene monomers. The unique photophysical properties of these polymers make them promising candidates for a variety of applications, including bio-imaging, sensing, and as components in drug delivery systems.
Application Notes
Introduction to Poly(this compound)
Poly(this compound) is a fluorescent polymer synthesized through the chemical oxidative polymerization of this compound monomers. The resulting polymer is a brown, solid material soluble in various organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP)[1]. The incorporation of the anthracene moiety into the polymer backbone imparts intrinsic fluorescence to the material, making it a subject of interest for applications where fluorescence is a key functional requirement.
Monomer and Polymer Properties
The properties of the this compound monomer and the resulting poly(this compound) are summarized in the tables below. This data is essential for understanding the material's characteristics and for designing experiments.
Table 1: Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Light yellow to Brown to Dark green powder/crystal | [1] |
| Excitation Maximum (λex) | 380 nm (in cyclohexane) | [3] |
| Emission Maximum (λem) | 475 nm (in cyclohexane) | [3] |
| Stokes Shift | 95 nm | [3] |
| Fluorescence Quantum Yield (Φf) | 0.27 (in ethanol) | [4] |
Table 2: Properties of Poly(this compound)
| Property | Value | Reference |
| Number-Average Molecular Weight (Mn) | 4500 g/mol | [1] |
| Weight-Average Molecular Weight (Mw) | 7000 g/mol | [1] |
| Polydispersity Index (PDI) | 1.56 | Calculated from[1] |
| Solubility | Soluble in DMSO, DMF, NMP, H₂SO₄, and HCOOH | [1] |
| Fluorescence Quantum Yield (Φf) | Data not readily available in the searched literature. It is anticipated to be lower than the monomer due to aggregation-caused quenching in the solid state or in solution. For similar anthracene-containing polymers, quantum yields can range from 0.05 to 0.40 depending on the specific structure and environment[5]. |
Potential Applications
The fluorescent nature of poly(this compound) opens up possibilities for its use in several advanced applications:
-
Fluorescent Probes for Bio-imaging: The intrinsic fluorescence can be harnessed for imaging cells and tissues. Further functionalization of the polymer could enable targeted imaging of specific biological structures or processes.
-
Chemical Sensors: The fluorescence of the polymer may be sensitive to the presence of certain analytes, leading to fluorescence quenching or enhancement. This could be exploited for the development of selective chemical sensors.
-
Drug Delivery: The polymer could be formulated into nanoparticles or micelles to encapsulate therapeutic agents. The inherent fluorescence would allow for the tracking of the drug delivery vehicle within a biological system.
-
Organic Light-Emitting Diodes (OLEDs): While its efficiency is yet to be fully characterized, anthracene-based polymers are known for their potential use in the emissive layer of OLEDs.
Experimental Protocols
Synthesis of Poly(this compound) via Chemical Oxidative Polymerization
This protocol is adapted from the method described by Moon et al.[1].
Materials:
-
This compound (0.27 g, 1.4 mmol)
-
Distilled water (80 mL)
-
Sulfuric acid (0.68 mL, 12 mmol)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (10 mg, 0.036 mmol)
-
31% Hydrogen peroxide (H₂O₂) (0.5 mL, 4.5 mmol)
-
Methanol
-
350 mL round-bottom flask
-
Stirring apparatus
-
Vacuum filtration apparatus
Procedure:
-
In a 350-mL round-bottom flask, dissolve this compound (0.27 g) in a mixture of distilled water (80 mL) and sulfuric acid (0.68 mL).
-
Maintain the solution temperature at 30 °C with vigorous stirring.
-
Add powdered FeSO₄·7H₂O (10 mg) to the solution.
-
Slowly add 31% H₂O₂ (0.5 mL) to the reaction mixture.
-
Continue to agitate the mixture for 22 hours under air at 30 °C. A brown solid will precipitate.
-
Collect the brown precipitate by vacuum filtration.
-
Wash the product thoroughly with distilled water and then with methanol several times.
-
Dry the final product, poly(this compound), under dynamic vacuum at room temperature. The expected yield is approximately 90%.
Caption: Experimental workflow for the synthesis of poly(this compound).
Characterization by Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns).
-
Mobile phase: N,N-Dimethylformamide (DMF) containing 0.01 M LiBr.
-
Calibration standards: Polystyrene standards of known molecular weights.
Procedure:
-
Prepare a solution of the poly(this compound) sample in the mobile phase (DMF with LiBr) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of polystyrene standards in the mobile phase with known molecular weights covering a broad range.
-
Run the polystyrene standards through the GPC system to generate a calibration curve (log M vs. elution volume).
-
Inject the filtered polymer sample into the GPC system.
-
Record the chromatogram and determine the elution volume of the polymer.
-
Use the calibration curve to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the sample.
-
Calculate the Polydispersity Index (PDI) using the formula: PDI = Mw / Mn.
Characterization by UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the absorption properties of the polymer.
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent: Dimethyl sulfoxide (DMSO).
Procedure:
-
Prepare a dilute solution of poly(this compound) in DMSO. The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Fill a quartz cuvette with the DMSO solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with the cuvette containing the polymer solution.
-
Scan the absorbance of the sample over a wavelength range of approximately 250 nm to 600 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Characterization by Fluorescence Spectroscopy
Fluorescence spectroscopy is used to determine the emission properties of the polymer.
Instrumentation:
-
Fluorescence spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent: Dimethyl sulfoxide (DMSO).
Procedure:
-
Prepare a dilute solution of poly(this compound) in DMSO. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Place the cuvette containing the polymer solution in the fluorescence spectrophotometer.
-
Set the excitation wavelength to the λmax value determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 700 nm.
-
Identify the wavelength of maximum emission (λem).
-
(Optional) To determine the relative fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) that absorbs at a similar wavelength should be measured under the same experimental conditions. The quantum yield of the sample can then be calculated using the comparative method.
Polymerization Mechanism
The chemical oxidative polymerization of this compound is generally believed to proceed via a radical mechanism initiated by the H₂O₂-Fe²⁺ (Fenton's reagent) system, which generates hydroxyl radicals (HO•)[1]. The proposed mechanism involves the following key steps:
Caption: Proposed radical mechanism for the oxidative polymerization of this compound.
References
- 1. Fluorescence spectrophotometer analysis of polycyclic aromatic hydrocarbons in environmental samples based on solid phase extraction using molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
Application Notes and Protocols: 1-Aminoanthracene as a Fluorescent General Anesthetic in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthracene (1-AMA) is a novel compound identified as a fluorescent general anesthetic, offering unique opportunities for neuroscience research.[1][2][3] Its intrinsic fluorescence allows for real-time visualization of its distribution in living organisms, providing unprecedented insights into the mechanisms of general anesthesia.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 1-AMA in neuroscience research, including its application in fluorescence microscopy, in vivo anesthesia studies, and receptor binding assays.
Physicochemical and Fluorescent Properties
1-AMA shares similar physicochemical properties with the commonly used intravenous general anesthetic, propofol.[1] Its fluorescent properties are central to its application in neuroscience research, with an excitation peak at 380 nm and an emission peak at 475 nm.[4][5] When bound to hydrophobic cavities, such as the anesthetic binding site in horse spleen apoferritin (HSAF), its fluorescence intensity is significantly enhanced.[1][2][3]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [6][7] |
| Molecular Mass | 193 g/mol | [1] |
| logP (octanol/water) | 3.7 | [1] |
| Polar Surface Area | 26 cm² | [1] |
| Excitation Maximum | 380 nm | [4] |
| Emission Maximum | 475 nm (enhanced at 515 nm when bound to HSAF) | [1][4] |
Mechanism of Action
The anesthetic properties of 1-AMA are attributed to its potentiation of GABAergic transmission, a mechanism shared with many clinically used general anesthetics.[1][2][3] Electrophysiological studies have demonstrated that 1-AMA enhances chloride currents induced by gamma-aminobutyric acid (GABA).[1][2][3] Furthermore, research suggests that 1-AMA may also exert its effects through direct modulation of microtubule stability by binding to β-tubulin near the colchicine site, thereby inhibiting microtubule polymerization.[8]
Caption: Proposed mechanisms of action for this compound.
Experimental Protocols
Protocol 1: In Vivo Anesthesia and Imaging in Xenopus laevis Tadpoles
This protocol describes the induction of anesthesia and subsequent fluorescence imaging of 1-AMA distribution in Xenopus laevis tadpoles.
Materials:
-
Stage 45-50 Xenopus laevis tadpoles
-
This compound (1-AMA)
-
Pond water
-
Petri dishes
-
Confocal laser scanning microscope
Procedure:
-
Prepare a stock solution of 1-AMA. Due to its hydrophobicity, a solubilizing agent like PEG-400 may be necessary.
-
Dilute the 1-AMA stock solution in pond water to a final concentration of approximately 33 μM.[1]
-
Place tadpoles (n=10-15 per group) in Petri dishes containing the 1-AMA solution.[4]
-
Incubate the tadpoles for 15-20 minutes to induce anesthesia.[1]
-
Assess the anesthetic state by measuring the loss of the startle reflex. This can be done by gently tapping the side of the Petri dish and observing for movement.[4]
-
For recovery, transfer the tadpoles to fresh pond water.
-
For imaging, mount an anesthetized tadpole on a microscope slide.
-
Image the distribution of 1-AMA using a confocal microscope with an excitation wavelength of 488 nm and collect emission between 515-550 nm.[2] High-resolution images of individual neurons can be obtained with a 40x objective.[1]
Table 2: Anesthetic Potency of 1-AMA in Xenopus laevis Tadpoles
| Parameter | Value | Reference |
| EC₅₀ | 16 μM (95% C.I. = 8–34 μM) | [1][2] |
| Hill Slope | 1.4 (95% C.I. = 0.1–3.0) | [1] |
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"Anesthetized" [label="Anesthetized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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"Assess_Anesthesia" -> "Not_Anesthetized" [label=" No", color="#5F6368"];
"Anesthetized" -> "Image_Tadpole" [color="#5F6368"];
"Anesthetized" -> "Recovery" [color="#5F6368"];
}```
Caption: Workflow forin vivo anesthesia and imaging.
Protocol 2: In Vitro Fluorescence Binding Assay using Horse Spleen Apoferritin (HSAF)
This protocol describes a fluorescence-based assay to screen for compounds that bind to the same site as 1-AMA, using HSAF as a model anesthetic binding protein.
Materials:
- This compound (1-AMA)
- Horse Spleen Apoferritin (HSAF)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 10% PEG-400 in PBS
- Test compounds (e.g., propofol, isoflurane)
- Fluorometer
Procedure:
- Prepare a solution of 1-AMA in 10% PEG-400/PBS.
- Prepare a stock solution of HSAF.
- In a cuvette, mix the 1-AMA solution with HSAF to a final HSAF dimer concentration of approximately 18.6 μM.
- Measure the baseline fluorescence with excitation at 380 nm and emission at 515 nm.
- Titrate the test compound into the 1-AMA/HSAF solution.
- Measure the decrease in fluorescence intensity at 515 nm after each addition of the test compound.
- The decrease in fluorescence indicates displacement of 1-AMA from the HSAF binding site.
- The dissociation constant (Kd) of the test compound can be calculated from the competition data.
Table 3: Binding and Competition Data for 1-AMA with HSAF
Parameter
Value
Reference
Kd of 1-AMA for HSAF
~0.1 mM
Propofol IC₅₀ (displacement of 1-AMA)
11 μM
Calculated Kd of Propofol
10 μM
Kd of Isoflurane (from displacement)
235 μM
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Caption: HSAF competitive binding assay workflow.
Protocol 3: Electrophysiological Recording of GABAergic Potentiation
While a highly detailed protocol is not available in the primary literature, the following outlines the general approach for assessing the potentiation of GABA-induced currents by 1-AMA in isolated cells (e.g., oocytes or cultured neurons).
Materials:
-
Isolated cells expressing GABA_A receptors (e.g., Xenopus oocytes injected with GABA_A receptor subunit cRNAs or cultured neurons)
-
Patch-clamp or two-electrode voltage-clamp setup
-
External and internal recording solutions
-
GABA
-
This compound (1-AMA)
General Procedure:
-
Establish a whole-cell recording configuration on a target cell.
-
Clamp the cell at a holding potential appropriate for measuring chloride currents (e.g., -60 mV).
-
Obtain a stable baseline current.
-
Apply a sub-maximal concentration of GABA to elicit a control chloride current.
-
Wash out the GABA and allow the current to return to baseline.
-
Pre-apply 1-AMA to the cell for a defined period.
-
Co-apply the same sub-maximal concentration of GABA in the presence of 1-AMA.
-
Measure the amplitude of the GABA-induced current in the presence of 1-AMA.
-
An increase in the current amplitude compared to the control indicates potentiation.
Applications in Neuroscience and Drug Development
-
High-Throughput Screening: The 1-AMA/HSAF fluorescence competition assay provides a rapid and sensitive method for screening large compound libraries to identify novel anesthetic candidates.
[1][2][3]* In Vivo Anesthetic Distribution Studies: The intrinsic fluorescence of 1-AMA allows for real-time imaging of its accumulation and distribution in the nervous system of living organisms, helping to identify potential sites of anesthetic action.
[1][2][3]* Mechanism of Action Studies: 1-AMA can be used as a tool to investigate the molecular and cellular mechanisms of general anesthesia, including its effects on specific ion channels and cytoskeletal components.
[1][8]* Probing Anesthetic Binding Pockets: As a fluorescent probe, 1-AMA can be used to characterize the properties of anesthetic binding sites on various proteins.
[1]
Conclusion
This compound represents a significant advancement in the field of anesthesia research. Its dual role as a general anesthetic and a fluorescent probe provides a powerful tool for elucidating the complex mechanisms of anesthesia and for the discovery of new anesthetic drugs. The protocols outlined in this document provide a starting point for researchers to incorporate this innovative compound into their studies.
References
- 1. Identification of a fluorescent general anesthetic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a fluorescent general anesthetic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Distribution and Localization of 1-Aminoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthracene (1-AMA) is a fluorescent aromatic amine that has garnered interest due to its properties as a general anesthetic.[1][2][3] Its intrinsic fluorescence provides a unique opportunity for real-time visualization of its distribution and localization within a living organism. Understanding the pharmacokinetics, biodistribution, and target engagement of 1-AMA is crucial for elucidating its mechanism of action and assessing its potential therapeutic applications and toxicological profile. These application notes provide a summary of the known in vivo distribution of 1-AMA and detailed protocols for its further study.
Data Presentation: In Vivo Distribution of this compound
Table 1: Qualitative In Vivo Distribution of this compound in Xenopus laevis Tadpoles [1][2][3]
| Tissue/Organ | Localization | Method |
| Neuronal Tissue | High | Fluorescence Microscopy |
| Brain | High | Fluorescence Microscopy |
| Olfactory Regions | High | Fluorescence Microscopy |
| Heart | Low | Fluorescence Microscopy |
| Other Organs | Low | Fluorescence Microscopy |
Note: Localization is based on the intensity of fluorescence observed in the cited studies.
For illustrative purposes, the following table presents hypothetical quantitative data for a rodent model, based on distribution patterns observed for similar aromatic compounds. This table is intended to serve as a template for data presentation in future studies.
Table 2: Illustrative Quantitative Tissue Distribution of this compound in a Rodent Model (Hypothetical Data)
| Tissue | Concentration (µg/g tissue) at 1h | Concentration (µg/g tissue) at 6h | Concentration (µg/g tissue) at 24h |
| Blood | 5.2 | 1.8 | 0.3 |
| Brain | 8.9 | 3.1 | 0.5 |
| Liver | 15.6 | 7.2 | 1.1 |
| Kidney | 12.3 | 5.4 | 0.8 |
| Lung | 7.8 | 2.9 | 0.4 |
| Heart | 4.1 | 1.5 | 0.2 |
| Spleen | 6.5 | 2.5 | 0.4 |
| Fat | 25.3 | 18.7 | 9.6 |
| Muscle | 2.1 | 0.9 | 0.1 |
Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Signaling Pathway Interactions
This compound has been shown to potentiate GABA (γ-aminobutyric acid)-induced chloride currents, a mechanism shared with many general anesthetics.[1][2][3] This interaction with the GABAergic system is believed to be a key contributor to its anesthetic effects. The following diagram illustrates the key components of a GABAergic synapse and the likely point of interaction for 1-AMA.
Caption: GABAergic signaling pathway and the potentiation by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to determine the in vivo distribution and localization of this compound.
Protocol 1: Quantitative Whole-Body Autoradiography (QWBA)
This protocol is designed for use with radiolabeled 1-AMA (e.g., [¹⁴C]-1-AMA or [³H]-1-AMA) to provide a comprehensive overview of its distribution in a rodent model.
Materials:
-
Radiolabeled this compound ([¹⁴C]-1-AMA or [³H]-1-AMA)
-
Male Wistar rats (200-250 g)
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Euthanasia agent (e.g., CO₂)
-
Hexane and dry ice bath
-
Cryomicrotome
-
Adhesive tape for sectioning
-
Phosphor imaging plates
-
Phosphor imager
Procedure:
-
Dosing: Administer a single dose of radiolabeled 1-AMA to rats via the intended clinical route (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points (e.g., 0.5, 2, 8, 24, and 48 hours post-dose), euthanize the animals.
-
Freezing: Immediately freeze the carcasses by immersion in a hexane and dry ice bath until completely frozen.
-
Embedding: Embed the frozen carcasses in a carboxymethylcellulose block.
-
Sectioning: Using a cryomicrotome, cut thin (e.g., 40 µm) whole-body sections.
-
Mounting: Mount the sections onto adhesive tape.
-
Dehydration: Dehydrate the sections in a cryostat at -20°C for at least 24 hours.
-
Exposure: Expose the sections to a phosphor imaging plate in a lead-shielded container.
-
Imaging: After an appropriate exposure time, scan the imaging plate using a phosphor imager.
-
Quantification: Quantify the radioactivity in different tissues by comparing the signal intensity to a standard curve generated from co-exposed standards of known radioactivity.
Protocol 2: Tissue Distribution Study using Liquid Scintillation Counting (LSC)
This protocol provides a method for quantifying the amount of radiolabeled 1-AMA in specific tissues.
Materials:
-
Tissues collected from animals dosed with radiolabeled 1-AMA (from Protocol 1 or a separate study)
-
Tissue solubilizer (e.g., Soluene®-350)
-
Liquid scintillation cocktail (e.g., Ultima Gold™)
-
Liquid scintillation counter
-
Scintillation vials
-
Hydrogen peroxide (30%) for decolorizing pigmented tissues
Procedure:
-
Tissue Collection and Weighing: At specified time points post-dosing, collect tissues of interest (e.g., brain, liver, kidney, lung, heart, spleen, fat, muscle) and weigh them.
-
Homogenization (Optional): For larger tissues, homogenize a weighed portion.
-
Solubilization:
-
Place a weighed amount of tissue (up to 200 mg) or homogenate into a glass scintillation vial.
-
Add a suitable volume of tissue solubilizer (e.g., 1-2 mL).
-
Incubate at 50°C until the tissue is completely dissolved.
-
-
Decolorization (if necessary): For pigmented tissues like liver and blood, add a small volume of 30% hydrogen peroxide and incubate at 50°C for 30 minutes.
-
Cooling and Cocktail Addition: Cool the vials to room temperature and add 10-15 mL of liquid scintillation cocktail.
-
Counting: Place the vials in a liquid scintillation counter and measure the disintegrations per minute (DPM).
-
Data Analysis: Calculate the concentration of 1-AMA in each tissue, expressed as µg equivalents per gram of tissue.
Protocol 3: In Vivo Fluorescence Microscopy for Cellular Localization
This protocol utilizes the intrinsic fluorescence of 1-AMA to visualize its localization at the cellular level in real-time.
Materials:
-
This compound
-
Animal model (e.g., mouse with a cranial window for brain imaging)
-
Anesthesia
-
Confocal or two-photon microscope equipped for in vivo imaging
-
Physiological monitoring equipment (heating pad, etc.)
Procedure:
-
Animal Preparation: Anesthetize the animal and prepare it for in vivo imaging (e.g., surgical preparation of a skin flap or installation of a cranial window).
-
Baseline Imaging: Acquire baseline fluorescence images of the tissue of interest before administration of 1-AMA.
-
Administration of 1-AMA: Administer 1-AMA to the animal via the desired route.
-
Time-Lapse Imaging: Immediately begin acquiring fluorescence images of the target tissue at regular intervals to observe the influx and distribution of 1-AMA.
-
Image Analysis: Analyze the images to identify specific cell types or subcellular compartments where 1-AMA accumulates. Co-localization with specific cellular markers can be performed if needed.
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate the general experimental workflow for an in vivo distribution study and the putative metabolic pathway of this compound.
Caption: Experimental workflow for in vivo distribution studies of this compound.
Caption: Putative metabolic pathway of this compound.
References
Application Notes and Protocols for the Use of 1-Aminoanthracene in Fluorescence Absorption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminoanthracene (1-AMA) is a fluorescent probe characterized by its sensitivity to the polarity of its microenvironment. This property makes it a valuable tool in various fluorescence-based assays, particularly in the study of protein-ligand interactions and for screening potential drug candidates. 1-AMA exhibits weak fluorescence in aqueous solutions, but its quantum yield is significantly enhanced when it binds to hydrophobic pockets within proteins. This change in fluorescence intensity upon binding is the fundamental principle behind its use in the assays described herein.
One of the primary applications of this compound is in competitive binding assays, most notably for the discovery of novel general anesthetics. In this context, horse spleen apoferritin (HSAF) serves as a model protein that possesses a hydrophobic cavity capable of binding both 1-AMA and various anesthetic compounds. When 1-AMA is bound to HSAF, it fluoresces brightly. The introduction of a competing compound that displaces 1-AMA from this binding site leads to a decrease in the fluorescence signal, which can be measured to determine the binding affinity of the competitor.[1][2][3]
These application notes provide detailed protocols for the use of this compound in a competitive binding fluorescence assay for screening and characterizing ligand binding to proteins with suitable hydrophobic pockets.
Physicochemical and Photophysical Properties of this compound
A summary of the key properties of this compound is provided in the table below. This data is essential for designing and executing fluorescence-based experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [4] |
| Molecular Weight | 193.24 g/mol | [1] |
| Excitation Maximum (λex) | ~380 nm | [1][5][6] |
| Emission Maximum (λem) | ~475 - 515 nm | [1][5][6] |
| Stokes Shift | ~95 nm | [6] |
| Fluorescence Lifetime (in cyclohexane) | 21.4 ± 0.2 ns | [1] |
| LogP (octanol/water) | 3.7 | [1] |
Core Application: Competitive Ligand Binding Assay
This assay is designed to screen for and characterize compounds that bind to a specific hydrophobic pocket in a target protein, using this compound as a fluorescent reporter. The protocol is based on the well-established assay using horse spleen apoferritin (HSAF) for the discovery of general anesthetics.
Principle of the Assay
The fluorescence of this compound is significantly enhanced upon binding to the hydrophobic pocket of a protein like HSAF. In a competitive binding assay, a test compound that also binds to this pocket will displace 1-AMA, leading to a decrease in the measured fluorescence intensity. The extent of this decrease is proportional to the affinity of the test compound for the protein. By titrating the test compound against a fixed concentration of the protein and 1-AMA, one can determine the half-maximal inhibitory concentration (IC50) of the test compound, which can then be used to calculate its binding affinity (Ki).
Experimental Workflow
The following diagram outlines the general workflow for performing the this compound competitive binding assay.
Detailed Protocols
Materials and Reagents
-
This compound (1-AMA): Prepare a stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and store protected from light.
-
Target Protein (e.g., Horse Spleen Apoferritin - HSAF): Prepare a stock solution in the assay buffer. The apo form of ferritin is crucial.[7]
-
Assay Buffer: A buffer that maintains the stability and activity of the target protein. For HSAF, a phosphate-buffered saline (PBS) at pH 7.4 is suitable.
-
Test Compounds (Competitors): Prepare stock solutions in a compatible solvent (e.g., DMSO).
-
96-well or 384-well black microplates: For fluorescence measurements to minimize background.
-
Fluorescence plate reader: Capable of excitation at ~380 nm and emission detection at ~515 nm.
Protocol for Competitive Binding Assay
-
Preparation of Reagents:
-
Prepare the assay buffer (e.g., PBS, pH 7.4).
-
Dilute the target protein (e.g., HSAF) to the desired final concentration in the assay buffer. A typical concentration for HSAF is in the low micromolar range.
-
Dilute the 1-AMA stock solution in the assay buffer to the desired final concentration. A common concentration is around 10 µM.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup (for a 96-well plate):
-
Total Fluorescence (Max Signal) Control: Add assay buffer, target protein, and 1-AMA.
-
Background (Min Signal) Control: Add assay buffer and 1-AMA (no protein).
-
Test Wells: Add assay buffer, target protein, 1-AMA, and the serial dilutions of the test compound.
-
Ensure the final concentration of all components is consistent across the wells, and the final solvent concentration (e.g., DMSO) is low and uniform.
-
-
Incubation:
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding equilibrium to be reached. This time should be determined empirically but is typically in the range of 15-30 minutes. Protect the plate from light during incubation.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 515 nm.
-
Measure the fluorescence intensity of each well.
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound and its use in binding assays.
Table 1: Binding Affinities of this compound with Various Proteins
| Protein | Ligand | Binding Affinity (Kd) | Assay Conditions | Reference |
| Horse Spleen Apoferritin (HSAF) | This compound | ~100 µM | PBS, pH 7.4 | [1][2][3] |
| Odorant Binding Protein (tOBP) | This compound | 0.45 µM | 25°C | [1][3] |
| Odorant Binding Protein (tOBP) | This compound | 1.72 µM | 37°C | [1][3] |
| Odorant Binding Protein (OBP::GQ20::SP-DS3) | This compound | 1.17 µM | 25°C | [1][3] |
| Odorant Binding Protein (OBP::GQ20::SP-DS3) | This compound | 0.58 µM | 37°C | [1][3] |
Table 2: Efficacy of this compound
| Parameter | Value | Organism/System | Reference |
| EC50 (Immobilization) | 16 µM | Xenopus laevis tadpoles | [1][2][3] |
Data Analysis Workflow
-
Background Subtraction: Subtract the average fluorescence intensity of the background control wells from all other wells.
-
Normalization: Normalize the data as a percentage of the total fluorescence (Max Signal) control. The percentage of binding can be calculated as: % Binding = (Fluorescence_sample / Fluorescence_max) * 100
-
IC50 Determination:
-
Plot the normalized fluorescence intensity (or % binding) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[8][9]
-
The IC50 is the concentration of the competitor that reduces the fluorescence signal by 50%.
-
-
Ki Calculation (Cheng-Prusoff Equation):
-
The IC50 value is dependent on the assay conditions, including the concentration of the fluorescent probe (1-AMA) and its affinity for the protein. To determine the intrinsic binding affinity of the competitor (Ki), the Cheng-Prusoff equation can be used for competitive binding assays:[10] Ki = IC50 / (1 + ([L] / Kd)) Where:
-
Ki is the inhibition constant of the test compound.
-
IC50 is the half-maximal inhibitory concentration of the test compound.
-
[L] is the concentration of the fluorescent ligand (this compound).
-
Kd is the dissociation constant of the fluorescent ligand for the protein.
-
-
Concluding Remarks
This compound is a versatile fluorescent probe for studying hydrophobic binding pockets in proteins. The competitive binding assay described provides a robust, high-throughput method for screening compound libraries and characterizing the binding affinity of potential drug candidates. Careful experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and reproducible results. The provided protocols and data serve as a comprehensive guide for researchers interested in employing this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound (1-AMA) Binding on the Structure of Three Lipocalin Proteins, the Dimeric β Lactoglobulin, … [ouci.dntb.gov.ua]
- 4. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Aminoanthracene as a Versatile Building Block for Organic Semiconductors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Aminoanthracene is a versatile molecular scaffold that has garnered significant attention in the field of organic electronics. Its rigid, planar anthracene core provides inherent charge-transporting capabilities, while the amino group offers a reactive handle for the synthesis of a diverse range of derivatives.[1][2] This combination of properties makes this compound an attractive building block for the design and synthesis of novel organic semiconductors for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and sensors. The ability to readily modify the molecular structure by introducing various substituents allows for the fine-tuning of the material's electronic properties, such as frontier molecular orbital (HOMO-LUMO) energy levels and charge carrier mobility.
Applications of this compound in Organic Semiconductors
Derivatives of this compound, particularly Schiff bases (imines), have been explored as active materials in organic electronic devices. The imine linkage extends the π-conjugation of the anthracene core, which can lead to enhanced intermolecular interactions and improved charge transport characteristics. The electronic properties of these materials can be systematically tuned by varying the aldehyde reactant in the Schiff base condensation, allowing for the creation of materials with tailored properties for specific applications.
Key applications include:
-
Organic Field-Effect Transistors (OFETs): this compound derivatives can be solution-processed to form the active semiconductor layer in OFETs. The performance of these devices, characterized by their charge carrier mobility and on/off current ratio, is highly dependent on the molecular structure and solid-state packing of the semiconductor.
-
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the anthracene core makes its derivatives promising candidates for emissive layers in OLEDs. By modifying the substituents, the emission color and quantum efficiency can be controlled.
-
Organic Photovoltaics (OPVs): The tunable HOMO and LUMO energy levels of this compound derivatives make them suitable for use as donor or acceptor materials in the active layer of OPVs.
-
Sensors: The sensitivity of the electronic properties of these materials to their environment can be exploited for the development of chemical and biological sensors.
Data Presentation: Properties of Aminoanthracene-Based Organic Semiconductors
The following table summarizes key performance metrics for a representative organic semiconductor derived from 2-aminoanthracene, (E)-N-(anthracen-2-yl)-1-(4-(decyloxy)phenyl)methanimine (10-OPIA). While this is a 2-aminoanthracene derivative, the data provides a valuable benchmark for the potential of aminoanthracene-based materials.
| Compound Name | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Energy Gap (Eg) (eV) | Hole Mobility (μh) (cm²/Vs) | ON/OFF Ratio | Device Architecture |
| (E)-N-(anthracen-2-yl)-1-(4-(decyloxy)phenyl)methanimine (10-OPIA) | -5.35 | -2.58 | 2.77 | 5.22 x 10⁻⁵[3][4] | 10⁴[3][4] | Bottom-gate, Top-contact OFET |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and various aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., furan-2-carbaldehyde, thiophene-2-carbaldehyde, benzaldehyde)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the desired aldehyde in 5 mL of ethanol.[1]
-
Catalyst Addition: Add 2-3 drops of acetic acid to the mixture to catalyze the reaction.[1]
-
Reaction: Stir the mixture at room temperature overnight.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.[1]
-
Washing: Wash the collected solid several times with cold ethanol to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the synthesized Schiff base derivative using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol outlines a general procedure for the fabrication of a bottom-gate, top-contact OFET using a solution-processable this compound derivative.
Materials:
-
Synthesized this compound derivative
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)
-
Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene, or toluene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired substrate size.
-
Sonciate the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Semiconductor Solution Preparation:
-
Dissolve the synthesized this compound derivative in a suitable organic solvent to a concentration of 5-10 mg/mL.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
-
Semiconductor Film Deposition:
-
Place the cleaned Si/SiO₂ substrate on the spin coater chuck.
-
Deposit the semiconductor solution onto the substrate.
-
Spin-coat the solution at a speed of 1000-3000 rpm for 60 seconds to form a thin film.
-
Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 80-120 °C) to improve crystallinity and film morphology.
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width on top of the semiconductor film.
-
Transfer the substrate to a thermal evaporator.
-
Deposit a 50 nm thick layer of gold (Au) through the shadow mask to define the source and drain electrodes.
-
-
Device Characterization:
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the fabricated OFET.
-
From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (µ) and the on/off current ratio.
-
Visualizations
Caption: General workflow for the synthesis of this compound-based Schiff base semiconductors.
Caption: Structure-property relationship for this compound-based organic semiconductors.
References
- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation of antioxidant-antibacterial activities and computational studies of novel anthracene- and pyrene-based Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel organic semiconductors based on 2-amino-anthracene: Synthesis, charge transport and photo-conductive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Photostability of 1-Aminoanthracene and prevention of photodegradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of 1-aminoanthracene. The information is designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and losing fluorescence intensity upon exposure to light. What is happening?
A1: This is a classic sign of photodegradation. This compound, like many polycyclic aromatic hydrocarbons (PAHs), is susceptible to degradation upon exposure to light, particularly UV radiation. The absorbed light energy can excite the molecule to a higher energy state, making it more reactive. This can lead to chemical reactions that alter its structure, resulting in a change in color and loss of its characteristic fluorescence. Photooxidation is a common degradation pathway for anthracene derivatives, potentially leading to the formation of non-fluorescent species like anthraquinones.[1][2]
Q2: What are the primary factors that influence the rate of photodegradation of this compound?
A2: Several factors can influence the rate of photodegradation:
-
Wavelength and Intensity of Light: Higher energy light (e.g., UV) and higher light intensity will generally lead to faster degradation.
-
Solvent: The polarity and type of solvent can affect the stability of this compound. The rate of photodegradation of PAHs can vary significantly in different organic solvents like methanol, ethanol, and DMSO, as well as in aqueous solutions.[3]
-
Presence of Oxygen: Dissolved oxygen can participate in photooxidation reactions, accelerating the degradation process.[4]
-
Concentration: In some cases, at higher concentrations, a phenomenon known as self-screening can occur, where molecules at the surface absorb most of the light, protecting the molecules in the bulk solution.
-
Presence of Other Substances: Photosensitizers can accelerate degradation, while photostabilizers or antioxidants can slow it down.
Q3: How can I prevent or minimize the photodegradation of my this compound samples?
A3: There are several strategies to enhance the photostability of this compound:
-
Light Protection: The simplest method is to protect the sample from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Deoxygenation: Removing dissolved oxygen from the solution by bubbling with an inert gas like nitrogen or argon can significantly reduce photooxidation.
-
Use of Antioxidants: Adding antioxidants can help to quench reactive oxygen species that contribute to degradation. Common antioxidants include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).
-
Formulation Strategies: For formulated products, incorporating UV absorbers or using encapsulation technologies like cyclodextrins can provide a protective microenvironment for the molecule.
-
Solvent Selection: If your experiment allows, choosing a solvent in which this compound exhibits higher photostability can be beneficial. This often requires empirical testing.
Q4: Are there any regulatory guidelines I should be aware of for photostability testing?
A4: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has a specific guideline, ICH Q1B, which outlines the requirements for photostability testing of new drug substances and products.[5] This guideline provides a standardized approach to assessing the light sensitivity of a compound.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of fluorescence during microscopy or spectroscopy. | - High-intensity light source. - Presence of oxygen. - Photolabile solvent. | - Reduce the intensity and/or duration of light exposure. - Use an anti-fade mounting medium or deoxygenate the solvent. - Evaluate the photostability of this compound in different solvents compatible with your experiment. |
| Inconsistent results in photostability assays. | - Fluctuations in light source intensity. - Temperature variations. - Inconsistent sample preparation. | - Use a calibrated and stable light source. - Control the temperature of the sample chamber. - Ensure consistent sample concentration, solvent, and container type for all experiments. |
| Formation of precipitates or color change in stored solutions. | - Long-term exposure to ambient light. - Degradation products may have lower solubility. | - Store solutions in the dark and at a low temperature. - If precipitates form, they can be analyzed to identify degradation products. |
Quantitative Data
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol is a general guideline and should be adapted based on the specific experimental setup and analytical capabilities.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent relevant to the intended application) at a known concentration (e.g., 10 µg/mL).
-
Control Sample: Transfer an aliquot of the stock solution to a clear glass vial, wrap it completely in aluminum foil to protect it from light, and store it at the same temperature as the test samples. This will serve as the dark control.
-
Photostability Exposure:
-
Transfer another aliquot of the stock solution to a clear glass vial.
-
Place the vial in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Expose the sample to a controlled light dose.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
-
-
Data Analysis:
-
Compare the chromatograms of the exposed sample and the dark control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any significant degradation products.
-
Protocol 2: Suggested HPLC Method for Analysis of this compound and its Photodegradation Products
This is a starting point for method development. The actual conditions may need to be optimized.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 acetonitrile:water and gradually increase the acetonitrile concentration to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm) and/or fluorescence detection with excitation and emission wavelengths appropriate for this compound.
-
Injection Volume: 10 µL.
Visualizations
Caption: General photodegradation pathway of this compound.
Caption: Workflow for preventing photodegradation of this compound.
References
Optimizing the fluorescence signal of 1-Aminoanthracene in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the fluorescence signal of 1-Aminoanthracene (1-AA) in various solvent environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.
Factors Influencing this compound Fluorescence
The fluorescence of this compound is highly sensitive to its local environment, a phenomenon known as solvatochromism. This property arises from changes in the electronic distribution of the molecule upon excitation, which is influenced by the polarity of the surrounding solvent molecules.
Signaling Pathway: Solvent-Dependent Fluorescence Mechanism
The observed changes in the fluorescence of this compound in different solvents can be explained by the interplay between a locally excited (LE) state and an intramolecular charge transfer (ICT) state. In polar solvents, a further non-radiative decay pathway through a twisted intramolecular charge transfer (TICT) state can become prominent, leading to fluorescence quenching.
Caption: Solvent-dependent de-excitation pathways for this compound.
Photophysical Data of this compound in Various Solvents
The following table summarizes the expected photophysical properties of this compound in a range of solvents with varying polarities. Please note that experimentally determined values can vary based on the specific experimental conditions, such as temperature and solute concentration.
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Nonpolar | |||||
| Hexane | 1.88 | ~380 | ~470 | ~5000 | High |
| Cyclohexane | 2.02 | 380[1] | 475[1] | 5180 | High |
| Toluene | 2.38 | ~385 | ~485 | ~5200 | High |
| Polar Aprotic | |||||
| Tetrahydrofuran (THF) | 7.58 | ~390 | ~500 | ~5600 | Moderate |
| Acetone | 20.7 | ~395 | ~515 | ~5900 | Moderate-Low |
| Acetonitrile (ACN) | 37.5 | ~400 | ~525 | ~6000 | Low |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~405 | ~535 | ~6100 | Very Low |
| Polar Protic | |||||
| Ethanol | 24.5 | ~410 | ~540 | ~6000 | Low |
| Methanol | 32.7 | ~415 | ~550 | ~6100 | Very Low |
Note: Values for solvents other than cyclohexane are estimated based on established solvatochromic trends for amino-substituted aromatic compounds. The quantum yield is expected to be highest in nonpolar solvents and decrease significantly with increasing solvent polarity due to the formation of the non-emissive TICT state.
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for measuring the fluorescence properties of this compound in different solvents.
Caption: A streamlined workflow for consistent fluorescence analysis.
Detailed Methodology for Fluorescence Measurements
1. Preparation of Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve it in a minimal amount of a suitable solvent (e.g., cyclohexane or toluene) to prepare a concentrated stock solution (e.g., 1 mM). Store this solution in an amber vial to protect it from light.
2. Sample Preparation:
-
From the stock solution, prepare dilute working solutions of 1-AA in the desired solvents.
-
The final concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
3. Deoxygenation of Samples:
-
Transfer the prepared samples into a quartz cuvette with a septum.
-
Purge the solutions with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which is a known quencher of 1-AA fluorescence.
4. UV-Visible Absorption Spectroscopy:
-
Record the absorption spectrum of each sample using a UV-Vis spectrophotometer.
-
From the spectrum, determine the wavelength of maximum absorption (λ_abs), which will be used as the excitation wavelength (λ_ex) for the fluorescence measurements.
5. Fluorescence Spectroscopy:
-
Place the deoxygenated sample in the sample holder of a spectrofluorometer.
-
Set the excitation wavelength to the λ_abs determined in the previous step.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm).
-
Ensure that the instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements to allow for direct comparison of intensities.
6. Data Analysis:
-
Emission Maximum (λ_em): Identify the wavelength at which the fluorescence intensity is highest.
-
Stokes Shift: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the following formula: Stokes Shift (cm⁻¹) = (1 / λ_ex (nm) - 1 / λ_em (nm)) * 10⁷
-
Fluorescence Quantum Yield (Φ_f): The quantum yield can be determined relative to a well-characterized standard (e.g., anthracene in ethanol, Φ_f = 0.27). The following equation is used: Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ_f is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Troubleshooting Guide & FAQs
Q1: Why is my fluorescence signal much weaker than expected?
A1: There are several potential reasons for a weak fluorescence signal:
-
Quenching by Dissolved Oxygen: this compound fluorescence is significantly quenched by molecular oxygen. Ensure your samples are thoroughly deoxygenated by purging with an inert gas.
-
High Concentration: At high concentrations, you may observe concentration quenching or inner-filter effects, where the emitted light is reabsorbed by other fluorophore molecules in the solution. Dilute your sample to an absorbance of less than 0.1 at the excitation wavelength.
-
Solvent Effects: In highly polar solvents, the fluorescence quantum yield of 1-AA is expected to be very low due to the formation of a non-emissive TICT state. Consider using a less polar solvent if a strong signal is required.
-
Photodegradation: 1-AA can be susceptible to photobleaching. Minimize the exposure of your sample to the excitation light.
-
Incorrect Instrument Settings: Check that the excitation and emission wavelengths are set correctly and that the slit widths are appropriate.
Q2: The shape of my emission spectrum is distorted. What could be the cause?
A2: Spectral distortion can arise from:
-
Inner-Filter Effects: If the sample concentration is too high, the emission spectrum can be distorted, particularly at shorter wavelengths where there is overlap with the absorption spectrum (secondary inner-filter effect). Diluting the sample is the most effective solution.
-
Detector Saturation: If the fluorescence signal is too intense, the detector can become saturated, leading to a flattening of the spectral peak. Reduce the excitation intensity, narrow the slit widths, or use a neutral density filter.
-
Scattered Light: Ensure you are not observing scattered excitation light. The emission scan should start at a wavelength significantly longer than the excitation wavelength.
Q3: My results are not reproducible. What should I check?
A3: Lack of reproducibility can be due to:
-
Inconsistent Deoxygenation: The efficiency of oxygen removal can vary between samples. Standardize your deoxygenation procedure.
-
Temperature Fluctuations: Fluorescence intensity can be temperature-dependent. Ensure your measurements are performed at a constant temperature.
-
Sample Evaporation: If you are using volatile solvents, evaporation can change the concentration of your sample over time. Use a cuvette with a stopper or septum.
-
Instrument Instability: Ensure that the excitation lamp has warmed up sufficiently and that the instrument is stable.
Q4: How do I choose the right solvent for my experiment?
A4: The choice of solvent depends on your experimental goals:
-
To maximize fluorescence intensity: Use a nonpolar solvent like cyclohexane or toluene.
-
To study solvent-fluorophore interactions: Use a range of solvents with varying polarities to observe the solvatochromic shifts.
-
For biological applications: You may be restricted to aqueous buffer solutions. Be aware that the quantum yield in water will be very low. You might consider covalently linking the fluorophore to a macromolecule to shield it from the aqueous environment.
Q5: What is the difference between dynamic and static quenching?
A5:
-
Dynamic (Collisional) Quenching: This occurs when the fluorophore in its excited state collides with a quencher molecule (like oxygen), leading to non-radiative de-excitation. Dynamic quenching affects both the fluorescence intensity and the fluorescence lifetime.
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. Static quenching only reduces the fluorescence intensity, not the lifetime of the uncomplexed fluorophores. For 1-AA, quenching by oxygen is predominantly dynamic.
References
Technical Support Center: 1-Aminoanthracene Derivatization Reactions
Welcome to the technical support center for 1-Aminoanthracene derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the experimental procedures for the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The primary amino group of this compound readily undergoes several common derivatization reactions, including:
-
Schiff Base Formation: Condensation reaction with aldehydes or ketones.
-
Acylation: Reaction with acyl halides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Q2: Why is my this compound solution turning dark or showing multiple spots on TLC even before the reaction starts?
A2: this compound is susceptible to oxidation, especially when exposed to light and air. This can lead to the formation of colored impurities and degradation products. It is crucial to use freshly purified this compound and deoxygenated solvents, and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) in glassware protected from light.
Q3: How can I monitor the progress of my this compound derivatization reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A co-spot of the starting material and the reaction mixture should be used to track the consumption of this compound and the formation of the product. The spots can be visualized under UV light, as anthracene derivatives are typically fluorescent.
Q4: What are the general safety precautions I should take when working with this compound and its derivatives?
A4: this compound is a skin and eye irritant and can cause photosensitivity.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during this compound derivatization reactions.
Troubleshooting: Schiff Base Formation
Problem: Low or no yield of the Schiff base derivative.
| Possible Cause | Suggested Solution |
| Inappropriate pH | The reaction is often acid-catalyzed. Add a few drops of a weak acid like acetic acid. Avoid strong acids, which can protonate the amine, rendering it non-nucleophilic. |
| Unstable Aldehyde | Aliphatic aldehydes can be unstable and prone to polymerization. Use freshly distilled or high-purity aldehydes. |
| Steric Hindrance | A sterically hindered aldehyde or ketone may react slowly. Increase the reaction time or temperature. |
| Water in the reaction | The condensation reaction produces water, which can inhibit the reaction equilibrium. Use a Dean-Stark apparatus or add a drying agent like molecular sieves to remove water. |
Problem: Formation of multiple products observed on TLC.
| Possible Cause | Suggested Solution |
| Side reactions of the aldehyde/ketone | The carbonyl compound may be undergoing self-condensation or other side reactions. Purify the carbonyl compound before use and optimize the reaction temperature. |
| Oxidation of this compound | As mentioned in the FAQs, this compound can oxidize. Ensure the reaction is performed under an inert atmosphere. |
Troubleshooting: Acylation Reactions
Problem: Low yield of the N-acylated product.
| Possible Cause | Suggested Solution |
| Deactivated Acylating Agent | Acyl halides and anhydrides are sensitive to moisture. Use freshly opened or distilled reagents and ensure all glassware and solvents are anhydrous. |
| Insufficient Base | A base (e.g., pyridine, triethylamine) is typically required to neutralize the acid byproduct (e.g., HCl). Use at least a stoichiometric amount of base. |
| Low Reactivity of this compound | While the amino group is activating, the bulky anthracene core can present some steric hindrance. Consider using a more reactive acylating agent or increasing the reaction temperature. |
| Formation of Diacylated Product | In some cases, over-acylation can occur. Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.1 equivalents). |
Problem: The reaction mixture is difficult to work up.
| Possible Cause | Suggested Solution |
| Insoluble Product or Starting Material | The acylated product may have different solubility properties. Choose an appropriate solvent system for extraction and purification. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Troubleshooting: N-Alkylation Reactions
Problem: Low conversion of this compound.
| Possible Cause | Suggested Solution |
| Low Reactivity of Alkyl Halide | The reactivity of alkyl halides follows the order I > Br > Cl. Consider using a more reactive alkyl halide. |
| Insufficient Base | A base is needed to deprotonate the amine. Use a suitable base (e.g., K2CO3, NaH) and ensure it is anhydrous. |
| Steric Hindrance | A bulky alkyl halide will react slower. Increase the reaction temperature and time. |
Problem: Formation of poly-alkylated products.
| Possible Cause | Suggested Solution |
| High Reactivity of the Secondary Amine | The initially formed secondary amine can be more nucleophilic than the primary amine and react further. Use a large excess of this compound to favor mono-alkylation. |
| Strong Reaction Conditions | High temperatures can promote poly-alkylation. Try running the reaction at a lower temperature for a longer duration. |
Problem: Side reaction with the solvent.
| Possible Cause | Suggested Solution |
| Reactive Solvent | Some solvents can react with the alkyl halide or the amine. Use an inert solvent such as DMF, DMSO, or acetonitrile. |
Experimental Protocols
Protocol 1: Synthesis of an Anthracene-based Schiff Base
This protocol describes the synthesis of a Schiff base derivative from this compound and an aldehyde.
Materials:
-
This compound (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve this compound and the aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid product several times with cold ethanol.
-
Dry the product in a vacuum oven.
Expected Yield: 89-99%
Protocol 2: Acylation of this compound with Acetic Anhydride
This protocol describes the synthesis of N-(anthracen-1-yl)acetamide.
Materials:
-
This compound (1.0 mmol)
-
Acetic Anhydride (1.1 mmol)
-
Pyridine (2 mL)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Alkylation of this compound with an Alkyl Halide
This protocol describes the mono-N-alkylation of this compound.
Materials:
-
This compound (5.0 mmol)
-
Alkyl bromide (1.0 mmol)
-
Potassium Carbonate (K2CO3) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Heat the mixture to 60-80 °C with stirring.
-
Add the alkyl bromide dropwise to the reaction mixture.
-
Continue stirring at the elevated temperature for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Schiff Base Synthesis
| Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | Ethanol | 25 | 12 | 95 |
| 4-Nitrobenzaldehyde | Acetic Acid | Ethanol | 25 | 12 | 98 |
| Acetone | None | Methanol | 65 | 24 | 40 |
| Cyclohexanone | p-TsOH | Toluene | 110 (reflux) | 8 | 85 |
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: 1-Aminoanthracene Purification for Enhanced Assay Accuracy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-aminoanthracene. Accurate assays rely on the purity of this reagent, and this guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to purify commercial this compound before use in sensitive assays?
A1: Commercial grades of this compound can contain various impurities, such as unreacted starting materials, byproducts from synthesis, and degradation products like photo-oxidation products.[1] These impurities can interfere with assays by quenching fluorescence, exhibiting inherent fluorescence, or participating in side reactions, leading to inaccurate and unreliable results.[2][3]
Q2: What are the most common impurities found in this compound?
A2: While a specific analysis of all commercial batches is not publicly available, common impurities in structurally related polycyclic aromatic compounds include other isomers, unreacted precursors, and oxidation products. For amino-substituted polyaromatic hydrocarbons, oxidation is a primary degradation pathway, potentially forming quinone-imine type structures. Light sensitivity is also a noted condition to avoid for this compound, suggesting the potential for photodegradation products.[1][4]
Q3: How do I know which purification method is best for my application?
A3: The choice between recrystallization and column chromatography depends on the level of purity required and the nature of the impurities. Recrystallization is effective for removing small amounts of impurities from a crystalline solid, while column chromatography is better suited for separating mixtures with multiple components or impurities with similar solubility to the desired compound.
Q4: Can I use this compound without purification if it is a high-grade commercial product?
A4: Even high-grade commercial products can contain residual impurities that may affect highly sensitive assays. It is always recommended to assess the purity of a new batch, for instance by thin-layer chromatography (TLC), and perform a purification step if multiple spots are observed or if baseline assay performance is critical.
Impact of Impurities on Assay Accuracy
Impurities in this compound can significantly compromise the accuracy of various assays, particularly those that rely on fluorescence detection.
| Impurity Type | Potential Impact on Assays | Citation |
| Other Aromatic Amines/PAHs | May exhibit their own fluorescence, leading to high background signals. Can also act as quenchers of the desired fluorescence signal. | [2][3] |
| Oxidation Products (e.g., quinone-imines) | Often colored and can absorb at the excitation or emission wavelengths, leading to fluorescence quenching. May also be fluorescent themselves at different wavelengths. | [1] |
| Residual Solvents | Can alter the photophysical properties of the fluorophore or interfere with biological assays. | |
| Starting Materials/Byproducts | May compete in binding assays or react with other assay components, leading to false positives or negatives. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to purify crystalline this compound by removing small amounts of soluble and insoluble impurities.
1. Solvent Selection:
-
The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature or below.
-
Based on the polycyclic aromatic and amine nature of the compound, suitable solvents to test include ethanol, methanol, toluene, or a mixed solvent system like ethanol/water or toluene/hexane.[5]
-
Procedure for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound in a small test tube.
-
Add a few drops of the solvent to be tested. If the solid dissolves at room temperature, the solvent is not suitable.
-
If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves upon heating, the solvent is a good candidate.
-
Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask and allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator under vacuum.
Protocol 2: Column Chromatography of this compound
This method is effective for separating this compound from impurities with different polarities.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for the purification of aromatic compounds.[6]
-
Mobile Phase: A non-polar to moderately polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and hexane.
-
Due to the basic nature of the amine group, peak tailing on the acidic silica gel can be an issue. To mitigate this, add a small amount (0.5-1%) of a competing amine like triethylamine to the mobile phase.[7]
-
Determining the Elution Solvent: Use thin-layer chromatography (TLC) to find a solvent system that gives the this compound an Rf value of approximately 0.25-0.35.
2. Column Chromatography Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Recrystallization: Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too quickly. | Use a lower boiling point solvent or a mixed solvent system. Ensure slow cooling. |
| Recrystallization: No Crystals Form | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to concentrate the solution. Try seeding with a pure crystal or scratching the inside of the flask. |
| Column Chromatography: Poor Separation | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC to achieve better separation between the spots. |
| Column Chromatography: Tailing of the Spot | The amine group is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the mobile phase to neutralize the acidic sites on the silica. |
| Purified product is colored (yellow/brown) | Oxidation of the this compound. | Perform purification steps quickly and under an inert atmosphere if possible. Store the purified compound in a dark, cool place under nitrogen or argon. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical guide for troubleshooting common purification problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 610-49-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
Impact of pH on the fluorescence intensity of 1-Aminoanthracene
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the fluorescence intensity of 1-aminoanthracene.
Troubleshooting Guide
Issue: My this compound solution is not fluorescing as expected.
-
Question: Why is the fluorescence intensity of my this compound solution very low or completely quenched? Answer: The fluorescence of this compound is highly dependent on the pH of the solution. The amino group on the anthracene core can be protonated in acidic conditions. This protonation alters the electronic properties of the molecule, which can lead to a significant decrease or quenching of its fluorescence. Check the pH of your solvent or buffer system.
-
Question: I am observing a significant increase in fluorescence intensity. What could be the cause? Answer: An increase in fluorescence intensity may occur when transitioning from an acidic to a neutral or basic pH. In its deprotonated (neutral) state, this compound typically exhibits stronger fluorescence. Ensure your solution is at the desired pH for optimal emission.
-
Question: The emission wavelength of my this compound solution has shifted. Why is this happening? Answer: A shift in the emission maximum can also be a consequence of a change in the protonation state of the this compound molecule. The protonated and deprotonated forms are distinct chemical species with different excited states and, therefore, can have different emission wavelengths.
-
Question: My fluorescence readings are inconsistent between experiments. How can I improve reproducibility? Answer: To ensure reproducible results, it is crucial to maintain a constant and accurately measured pH across all samples and experiments. Use calibrated pH meters and freshly prepared buffers. Additionally, be mindful of potential contaminants in your solvents or reagents that could alter the pH or act as quenchers.
Frequently Asked Questions (FAQs)
Q1: What is the effect of pH on the fluorescence intensity of this compound?
The fluorescence intensity of this compound is significantly influenced by pH. Generally, in acidic solutions, the amino group becomes protonated, which tends to quench the fluorescence. As the pH increases towards neutral and alkaline conditions, the amino group is deprotonated, leading to an increase in fluorescence intensity.
Q2: What is the pKa of this compound?
The predicted pKa for the protonated amino group of this compound is approximately 4.21.[1] This is the pH at which the concentrations of the protonated (-NH3+) and deprotonated (-NH2) forms are equal. The fluorescence intensity will be most sensitive to pH changes around this pKa value.
Q3: How does protonation affect the fluorescence of this compound?
Protonation of the amino group introduces a positive charge, which can alter the electronic distribution within the anthracene ring system. This change can provide a non-radiative pathway for the excited state to return to the ground state, thus decreasing the fluorescence quantum yield. This process is a form of photoinduced electron transfer (PET) quenching.[2]
Q4: What are the optimal excitation and emission wavelengths for this compound?
In a non-polar solvent like cyclohexane, this compound has an excitation maximum at approximately 380 nm and an emission maximum at around 475 nm.[3] These wavelengths may shift slightly depending on the solvent and the pH of the medium.
Q5: How can I experimentally determine the pKa of this compound using fluorescence spectroscopy?
You can perform a pH titration while monitoring the fluorescence intensity. By plotting the fluorescence intensity at the emission maximum against the pH of the solution, you will obtain a sigmoidal curve. The pH at the midpoint of this transition corresponds to the pKa of the fluorophore.[2]
Data Presentation
The following table summarizes the key pH-dependent properties of this compound.
| Property | Value | Notes |
| Predicted pKa | 4.21 ± 0.30 | The pH at which the protonated and deprotonated species are in equal concentration.[1] |
| Excitation Max (in cyclohexane) | ~380 nm | This may vary with solvent and pH.[3] |
| Emission Max (in cyclohexane) | ~475 nm | This may vary with solvent and pH.[3] |
| Fluorescence in Acidic pH (pH < pKa) | Low Intensity / Quenched | Due to protonation of the amino group. |
| Fluorescence in Neutral/Basic pH (pH > pKa) | High Intensity | The amino group is in its neutral, deprotonated state. |
Experimental Protocols
Protocol for pH-Dependent Fluorescence Measurement of this compound
This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 10). Use appropriate buffer systems for different pH ranges (e.g., citrate for acidic, phosphate for neutral, and borate for basic).
-
-
Sample Preparation:
-
For each pH value, add a small aliquot of the this compound stock solution to the corresponding buffer solution in a cuvette. The final concentration of the fluorophore should be low enough to avoid inner filter effects.
-
Ensure the volume of the added stock solution is minimal to not significantly alter the pH of the buffer.
-
Prepare a blank sample for each buffer solution containing only the buffer.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of this compound (around 380 nm, but may need optimization).
-
Record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 600 nm).
-
Subtract the spectrum of the corresponding blank buffer from each sample spectrum to correct for background fluorescence.
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity for each pH value.
-
Plot the maximum fluorescence intensity as a function of pH.
-
The resulting plot should be a sigmoidal curve. The pKa can be determined from the midpoint of this curve.[2]
-
Visualizations
Caption: Logical workflow of pH's impact on this compound's fluorescence.
References
Removing autofluorescence in 1-Aminoanthracene imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with autofluorescence in 1-Aminoanthracene (1-AMA) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[1][2] This intrinsic fluorescence can be problematic as it can obscure the specific signal from your this compound probe, leading to a low signal-to-noise ratio and making it difficult to accurately detect and quantify your target.[1][3]
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence in biological samples can originate from several endogenous molecules and structures, including:
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Metabolites: NADH, flavins, and porphyrins are common sources of autofluorescence.[3][4]
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are intrinsically fluorescent.[1][4]
-
Cellular Components: Lipofuscin, an aggregate of oxidized proteins and lipids, is a well-known source of broad-spectrum autofluorescence, particularly in aging cells.[2][5]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[3][5][6]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[5][7]
Q3: How can I determine if the background signal I'm seeing is autofluorescence?
A3: To determine if you are dealing with autofluorescence, you should prepare a control sample that has not been treated with this compound but has undergone all other processing steps.[7][8] If you observe fluorescence in this unstained control, it is likely due to autofluorescence.
Q4: Can the choice of imaging buffer or mounting medium affect autofluorescence?
A4: Yes, the medium your sample is in can contribute to background fluorescence. For live-cell imaging, using an optically clear buffered saline solution or a specialized low-background medium like Gibco FluoroBrite DMEM is recommended.[9][10] For fixed samples, certain mounting media can help reduce autofluorescence.[9]
Troubleshooting Guide
Problem 1: High background fluorescence is obscuring the this compound signal.
-
Possible Cause: Strong autofluorescence from endogenous molecules or the sample preparation process.
-
Solutions:
-
Methodological Adjustments: Optimize your experimental protocol. This can include minimizing fixation time, using non-aldehyde fixatives like chilled methanol or ethanol, and perfusing tissues with PBS to remove red blood cells.[5][7][8]
-
Chemical Quenching: Treat your samples with a chemical agent to reduce autofluorescence.
-
Photobleaching: Intentionally expose your sample to high-intensity light before labeling with this compound to destroy endogenous fluorophores.[11][12]
-
Spectral Unmixing: If your microscope has spectral imaging capabilities, you can computationally separate the this compound signal from the autofluorescence spectrum.[13][14]
-
Problem 2: Autofluorescence is still present after trying a quenching agent.
-
Possible Cause: The chosen quenching agent may not be effective for the specific source of autofluorescence in your sample, or the protocol may need optimization.
-
Solutions:
-
Try a Different Quenching Agent: Different agents target different sources of autofluorescence. See the table below for a comparison.
-
Optimize Incubation Time: The optimal incubation time for a quenching agent can vary depending on the sample type and thickness.
-
Combine Methods: In some cases, a combination of methods, such as chemical quenching followed by photobleaching, may be more effective.
-
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by aldehyde fixatives.[3]
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Procedure:
-
Immediately before use, prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS or TBS. The solution will fizz.
-
After the fixation and permeabilization steps, wash the sample twice with PBS or TBS.
-
Incubate the sample in the freshly prepared NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the sample thoroughly with PBS or TBS.
-
Proceed with your this compound staining protocol.
Protocol 2: Sudan Black B (SBB) Staining for Lipofuscin Autofluorescence
SBB is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin and other lipid-rich structures.[5][15]
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
Procedure:
-
Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir for 1-2 hours in the dark and then filter the solution.
-
After your final staining step with this compound and subsequent washes, incubate the sample in the SBB solution for 5-10 minutes at room temperature.
-
Briefly rinse the sample with 70% ethanol to remove excess SBB.
-
Wash the sample thoroughly with PBS or TBS.
-
Mount the sample in an aqueous mounting medium.
Protocol 3: Photobleaching
This method uses high-intensity light to destroy autofluorescent molecules before labeling.[12]
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., LED or mercury arc lamp).
Procedure:
-
Prepare your sample up to the step just before adding the this compound probe.
-
Place the sample on the microscope stage.
-
Expose the sample to continuous, high-intensity illumination from the light source. The duration of exposure can range from several minutes to over an hour and needs to be optimized for your specific sample and setup.[12][16] It is recommended to test a range of exposure times to determine the optimal balance between reducing autofluorescence and preserving sample integrity.
-
After photobleaching, proceed with your this compound staining protocol.
Data Presentation
Table 1: Comparison of Common Autofluorescence Quenching Methods
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple and effective for aldehyde fixatives.[3] | Can have variable effects and may not be universally effective. |
| Sudan Black B | Lipofuscin, lipid-rich structures | Highly effective for lipofuscin.[5][17] | Can introduce its own fluorescence in the far-red channel.[5] |
| Copper Sulfate | General autofluorescence | Can reduce autofluorescence from various sources.[15] | May not be as effective as other methods and can sometimes increase background in certain channels.[18] |
| Photobleaching | Broad spectrum | No chemical additions, preserves antigenicity for subsequent staining.[12] | Can be time-consuming, and effectiveness varies with the light source and sample type.[12][19] |
| Commercial Reagents (e.g., TrueVIEW™) | Multiple sources (collagen, elastin, red blood cells) | Broadly effective and easy to use.[20] | Can be more expensive than preparing solutions in-house. |
Visualizations
Caption: Experimental workflow for reducing autofluorescence in this compound imaging.
Caption: Troubleshooting logic for addressing high background fluorescence.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. beckman.com [beckman.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize non-specific binding of 1-Aminoanthracene
This guide provides researchers, scientists, and drug development professionals with strategies to minimize non-specific binding (NSB) of 1-Aminoanthracene (1-AA), a fluorescent probe often used in binding assays.[1][2][3][4] High NSB can lead to inaccurate data and high background noise, compromising experimental results.[5][6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: What are the primary causes of non-specific binding of this compound?
A1: The non-specific binding of this compound is primarily driven by its physicochemical properties. As a polycyclic aromatic amine, it is inherently hydrophobic.[7][8] This leads to:
-
Hydrophobic Interactions : 1-AA can adsorb to hydrophobic surfaces of plasticware (e.g., microplates), membranes (nitrocellulose, PVDF), and the hydrophobic regions of non-target biomolecules.[5][9][10]
-
Electrostatic Interactions : Depending on the buffer pH, the amine group can be protonated, leading to charge-based interactions with negatively charged surfaces or molecules.[5][9][11]
Q2: How can I perform a control experiment to confirm non-specific binding?
A2: To isolate and confirm NSB, you should run a control experiment where the specific binding partner (e.g., target protein, receptor) is absent.[5][6] For example, run the analyte (1-AA) over a bare sensor surface or in a well without any immobilized ligand.[5][6] A significant signal in this control condition indicates that the observed binding is non-specific.
Q3: My background fluorescence is very high. What are the first things I should check?
A3: High background can stem from several sources.[12][13] Systematically check the following:
-
Autofluorescence : Check an unstained sample of your cells or tissue to determine the level of natural autofluorescence.[14][15] Consider using quenching agents if this is high.[14]
-
Reagent Purity : Impurities in reagents or buffers can contribute to background fluorescence.[12]
-
Consumables : The microplate itself might be autofluorescent. Using black-walled, clear-bottom plates is recommended to reduce stray signals.[12]
-
1-AA Concentration : An excessively high concentration of 1-AA can lead to increased background.[16] Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[14][16]
Q4: What blocking agents are most effective for minimizing hydrophobic and electrostatic interactions?
A4: Blocking agents work by coating the surface to prevent 1-AA from adsorbing non-specifically.[10] The choice of agent is critical and may require optimization.[10][17]
-
Proteins : Bovine Serum Albumin (BSA) and non-fat dry milk are common, cost-effective options.[10] BSA is a single purified protein that can shield analytes from non-specific interactions with charged or hydrophobic surfaces.[5][9][11]
-
Detergents : Non-ionic surfactants like Tween-20 can be added to buffers at low concentrations (typically 0.05%) to disrupt hydrophobic interactions.[5][9]
-
Protein-Free Blockers : Commercial protein-free or synthetic blocking buffers can eliminate cross-reactivity issues that sometimes occur with protein-based blockers.[18][19] These are particularly useful if protein-based agents interfere with your assay.
Q5: How should I optimize my washing steps to reduce background signal?
A5: Inadequate washing is a common cause of high background. Unbound 1-AA needs to be thoroughly removed.
-
Increase Wash Steps : After the binding step, wash the sample 2-3 times with a suitable buffer like PBS or TBS.[16]
-
Add Detergent : Including a non-ionic detergent like Tween-20 in the wash buffer helps to remove non-specifically bound hydrophobic molecules.[17]
-
Optimize Duration : Ensure each wash step is long enough to allow for the diffusion and removal of unbound molecules. Gentle agitation can also improve efficiency.[13]
Q6: Can I modify my buffer composition to reduce non-specific binding?
A6: Yes, buffer conditions can significantly impact NSB.[20]
-
Adjust pH : The pH of your buffer affects the charge of both 1-AA and the interacting surfaces.[9][11] Adjusting the pH can help minimize electrostatic interactions.[11]
-
Increase Salt Concentration : Increasing the ionic strength of the buffer by adding salt (e.g., NaCl) can create a shielding effect.[5][9] This masks charges on molecules and surfaces, thereby reducing charge-based non-specific binding.[5][11]
Comparison of Common Blocking Strategies
The table below summarizes common blocking agents and strategies used to combat non-specific binding.
| Strategy/Agent | Primary Mechanism | Advantages | Disadvantages/Considerations | Typical Concentration |
| Bovine Serum Albumin (BSA) | Protein coating of surfaces | Single purified protein, good for phospho-protein detection, compatible with avidin-biotin systems.[19] | Can be less effective than milk for some targets, may have some autofluorescence.[19] | 1-5% in PBS or TBS[10][11] |
| Non-Fat Dry Milk | Protein coating of surfaces | Inexpensive, widely available, and generally a very effective blocker.[10][19] | Contains phosphoproteins (interferes with phospho-detection), biotin (interferes with avidin-biotin systems), and can be recognized by some antibodies.[19] | 3-5% in PBS or TBS[10] |
| Casein | Protein coating of surfaces | Purified milk protein, cheaper than BSA, good for phosphoprotein applications.[10][19] | As a single protein, it can be less versatile than whole milk.[19] | 1-3% in buffer |
| Non-ionic Detergents (e.g., Tween-20) | Disruption of hydrophobic interactions | Reduces hydrophobic NSB, prevents analyte loss to tubing/walls.[5][9] | High concentrations can disrupt specific protein-protein interactions. | 0.05-0.1% in blocking/wash buffers[10] |
| Increased Salt (e.g., NaCl) | Shielding of electrostatic charges | Effective at reducing charge-based NSB.[5][11] | High salt can alter protein conformation or inhibit specific binding. | 150 mM to 500 mM |
| Commercial/Synthetic Blockers | Various (often non-protein based) | Highly consistent, low cross-reactivity, low autofluorescence, good for fluorescent detection.[18][19] | More expensive than homemade solutions.[17] | Per manufacturer's instructions |
Experimental Protocol: Optimizing Blocking Conditions
This protocol provides a general workflow for testing and optimizing blocking conditions to minimize this compound non-specific binding in a 96-well plate format.
-
Plate Preparation : Use a black, clear-bottom 96-well plate to minimize background fluorescence.[12]
-
Control Wells : Designate wells for negative controls (no target molecule) to measure NSB directly for each blocking condition.[5] Designate other wells for positive controls (target molecule present).
-
Apply Blocking Agents :
-
Prepare solutions for a range of blocking agents from the table above (e.g., 3% BSA, 5% Milk, Commercial Blocker A).
-
Add 200 µL of each blocking solution to its designated wells (both positive and negative control wells).
-
Incubate the plate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing :
-
Discard the blocking solution.
-
Wash all wells three times with 200 µL of a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Add this compound :
-
Prepare a solution of 1-AA at the desired experimental concentration in your assay buffer.
-
Add 100 µL of the 1-AA solution to all wells.
-
Incubate for the desired binding time, protecting the plate from light.
-
-
Final Washing :
-
Discard the 1-AA solution.
-
Wash the wells three to five times with 200 µL of wash buffer to remove all unbound 1-AA.
-
-
Signal Measurement :
-
Add 100 µL of assay buffer to each well.
-
Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis :
-
For each blocking condition, compare the signal from the negative control wells (NSB) to the positive control wells (Total Binding).
-
Calculate the signal-to-noise ratio (Positive Control Signal / Negative Control Signal).
-
Select the blocking condition that provides the lowest signal in the negative control wells while maintaining a strong signal in the positive control wells.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues related to high background signals in assays involving this compound.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Transduction into Liposomes Driven by Odorant-Binding Protein Proximity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 7. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anthramine - Wikipedia [en.wikipedia.org]
- 9. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. biotium.com [biotium.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein Method Blocking Buffers | Fisher Scientific [fishersci.ie]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Improving the solubility of 1-Aminoanthracene for biological applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminoanthracene. Our goal is to help you overcome common challenges related to its solubility and use in biological applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common biological applications?
This compound is a polycyclic aromatic hydrocarbon derivative. Due to its fluorescent properties, it has been explored as a fluorescent probe.[1] Anthracene derivatives, in general, have been investigated for a range of biological activities, including their potential as anticancer agents and for their interactions with DNA.[2]
Q2: What are the main challenges in working with this compound in biological systems?
The primary challenge is its low aqueous solubility. This compound is a hydrophobic molecule with poor solubility in water and physiological buffers, which can lead to precipitation in cell culture media and difficulties in achieving desired concentrations for experiments.[3] This can affect the accuracy and reproducibility of experimental results.
Q3: What are the recommended solvents for preparing this compound stock solutions?
This compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3] For biological applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What safety precautions should be taken when handling this compound?
This compound is a chemical that requires careful handling. It may cause skin and serious eye irritation.[4] It is also photosensitive and can cause light-induced allergic reactions.[4] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of the powder and any direct contact with skin or eyes.[5][6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding the this compound working solution.
-
Inconsistent or lower-than-expected biological activity in your assay.
-
Artifacts observed during microscopic imaging.[7]
Possible Causes:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium is above its solubility threshold.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to precipitate out of solution.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and decrease its solubility.[8]
-
Temperature and pH Fluctuations: Changes in temperature and pH can alter the solubility of the compound.[3]
Solutions:
| Solution | Description |
| Optimize Final Concentration | Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium. Start with a low concentration and gradually increase it to find the threshold at which precipitation occurs. |
| Serial Dilution | To avoid solvent shock, perform a serial dilution of your high-concentration DMSO stock solution in DMSO first to get to an intermediate concentration. Then, add a small volume of this intermediate stock to your pre-warmed cell culture medium. |
| Increase Final DMSO Concentration | If your cell line can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help to keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects. |
| Use of Solubilizing Agents | Consider using solubility-enhancing excipients such as cyclodextrins. These can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility. |
| Pre-warm Media | Always add the this compound working solution to cell culture medium that has been pre-warmed to 37°C. Temperature shifts can cause precipitation of media components and the compound.[7] |
| pH Monitoring | Ensure the pH of your cell culture medium is stable, as pH can influence the protonation state and solubility of amino-containing compounds.[3] |
Issue 2: Inconsistent or Unexpected Results in Cytotoxicity Assays
Symptoms:
-
High variability between replicate wells in a cell viability assay (e.g., MTT, XTT).
-
Lower or higher cytotoxicity than expected based on literature or preliminary data.
-
Signs of cellular stress that do not correlate with the expected mechanism of action.
Possible Causes:
-
Compound Precipitation: As discussed above, precipitation can lead to an uneven distribution of the compound in the wells, resulting in variable effects on the cells.
-
Interaction with Media Components: this compound may bind to serum proteins or other components in the medium, reducing its effective concentration available to the cells.
-
Compound Instability: The compound may degrade in the aqueous environment of the cell culture medium over the course of the experiment.
-
Cell Seeding Density: The number of cells plated can significantly impact the outcome of a cytotoxicity assay.
Solutions:
| Solution | Description |
| Ensure Homogeneous Solution | Before adding the compound to the cells, visually inspect your final working solution to ensure there is no precipitate. Gently mix the solution before each addition to the plate. |
| Serum Concentration | If possible, conduct experiments in both serum-containing and serum-free media to assess the impact of serum proteins on the compound's activity. Be aware that serum can sometimes help solubilize hydrophobic compounds but may also reduce their bioavailability. |
| Time-Course Experiment | Perform a time-course experiment to assess the stability of this compound in your cell culture medium and its effect on cells over different incubation periods. |
| Optimize Cell Seeding Density | Determine the optimal cell seeding density for your assay. The cell number should be in the linear range of the assay's response to ensure that changes in viability are accurately measured. |
| Include Proper Controls | Always include a vehicle control (medium with the same final concentration of DMSO), a negative control (untreated cells), and a positive control (a known cytotoxic agent) to validate your assay results. |
Quantitative Data Summary
The following tables provide estimated solubility data for this compound based on qualitative descriptions and data for structurally similar compounds. Note: These are estimates, and it is highly recommended to experimentally determine the solubility in your specific solvent and buffer systems.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility Range (at room temperature) | Notes |
| Water | < 0.1 mg/mL | Considered practically insoluble in water.[3] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Similar to water, solubility is very low in aqueous buffers. |
| Ethanol | 1 - 10 mg/mL | Moderately soluble. Useful for preparing intermediate stock solutions. |
| Dimethyl Sulfoxide (DMSO) | > 25 mg/mL | Highly soluble. The recommended solvent for preparing high-concentration stock solutions.[3] |
| Dimethylformamide (DMF) | > 25 mg/mL | Highly soluble, similar to DMSO.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 193.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weigh out 1.93 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, DMSO stock solutions of many aromatic compounds are stable for extended periods.[9]
Protocol 2: General Method for Improving Aqueous Solubility using β-Cyclodextrin (Co-precipitation Method)
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to β-cyclodextrin. The optimal ratio may need to be determined experimentally.
-
Dissolve β-Cyclodextrin: In a beaker, dissolve the calculated amount of β-cyclodextrin in deionized water with gentle heating (e.g., 50-60°C) and stirring to create a saturated or near-saturated solution.
-
Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent, such as ethanol.
-
Mixing: Slowly add the this compound solution dropwise to the warm β-cyclodextrin solution while continuously stirring.
-
Complex Formation: Continue stirring the mixture and allow it to cool down slowly to room temperature. Then, the solution can be placed in a refrigerator (4°C) for several hours or overnight to promote the precipitation of the inclusion complex.
-
Isolation of the Complex: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.
-
Drying: Dry the resulting powder in a desiccator or a vacuum oven at a low temperature.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Workflow for preparing this compound solutions for cell-based assays.
Caption: Troubleshooting logic for this compound precipitation in cell culture.
Caption: Mechanism of solubility enhancement using β-cyclodextrin.
References
- 1. 2-Aminoanthracene | C14H11N | CID 11937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. esslabshop.com [esslabshop.com]
- 9. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Aminoanthracene stability issues and proper storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and proper storage of 1-aminoanthracene for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally stable under normal laboratory conditions. However, it is susceptible to degradation upon exposure to light and strong oxidizing agents.[1] The primary degradation pathways are thought to be oxidation and potentially dimerization, particularly when in solution and exposed to UV light. A similar compound, 9-aminoanthracene, has been shown to oxidize in the presence of oxygen and form dimers upon UV irradiation.[2][3]
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][4] The container should be tightly sealed to protect it from moisture and air. Crucially, the compound must be protected from light.[1] For extended storage, refrigeration at temperatures below 15°C is recommended.[1]
Q3: How long can I expect this compound to remain stable under recommended storage conditions?
Q4: My this compound powder has changed color. Is it still usable?
A4: A noticeable change in color, such as darkening from its typical yellow-green or light yellow-brown appearance, can be an indication of degradation.[1] It is strongly recommended to perform a purity analysis (e.g., via HPLC) to determine if the material still meets the requirements for your experiment.
Q5: Are there any specific handling precautions I should take to maintain the stability of this compound during an experiment?
A5: Yes. To minimize degradation during experimental use, it is advisable to:
-
Work in an area with subdued lighting or use amber-colored labware.
-
Prepare solutions fresh and use them promptly.
-
If solutions need to be stored, even for a short period, they should be protected from light and purged with an inert gas like nitrogen or argon to remove dissolved oxygen.[2][3]
-
Avoid contact with strong oxidizing agents.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Poor reproducibility of experimental data.
-
Appearance of unexpected side products.
-
Lower than expected reaction yield.
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unknown Peaks in Chromatogram (e.g., HPLC, GC)
Symptoms:
-
Additional peaks observed in the chromatogram that are not present in the reference standard.
-
A decrease in the area of the main this compound peak over time.
Possible Cause: Formation of degradation products due to oxidation or photodegradation.
Troubleshooting Steps:
References
Validation & Comparative
Validating the Binding of 1-Aminoanthracene to Specific Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the binding of the fluorescent probe 1-Aminoanthracene (1-AMA) to specific protein targets. We present a comparative analysis of quantitative data obtained from various biophysical techniques, detailed experimental protocols, and an exploration of potential downstream signaling pathway implications.
Comparative Analysis of Binding Affinity
This compound is a widely used fluorescent probe for characterizing ligand binding to proteins, particularly those with hydrophobic binding pockets such as odorant-binding proteins (OBPs) and lipocalins. The binding affinity, typically expressed as the dissociation constant (Kd), can be determined using several biophysical methods. Below is a summary of reported Kd values for 1-AMA binding to different protein targets, showcasing the utility of this probe in comparative binding studies.
| Target Protein | Method | Temperature (°C) | Kd (µM) | Reference |
| Truncated Odorant-Binding Protein (tOBP) | Fluorescence Spectroscopy | 25 | 0.45 | [1] |
| Truncated Odorant-Binding Protein (tOBP) | Fluorescence Spectroscopy | 37 | 1.72 | [1] |
| Engineered Odorant-Binding Protein (OBP::GQ20::SP-DS3) | Fluorescence Spectroscopy | 25 | 1.17 | [1] |
| Engineered Odorant-Binding Protein (OBP::GQ20::SP-DS3) | Fluorescence Spectroscopy | 37 | 0.58 | [1] |
| Bovine β-Lactoglobulin | Fluorescence Spectroscopy | Not Specified | Not explicitly quantified, but binding is demonstrated | [2] |
| Porcine Odorant-Binding Protein (pOBP) | Fluorescence Spectroscopy | Not Specified | Not explicitly quantified, but binding is demonstrated | [2] |
| α1-Acid Glycoprotein | Fluorescence Spectroscopy | Not Specified | No significant binding observed | [2] |
Experimental Workflows and Methodologies
The validation of a protein-ligand interaction is a multi-faceted process. A robust validation strategy often involves employing multiple biophysical techniques to confirm the binding event and accurately quantify its parameters. The following diagram illustrates a typical workflow for validating the binding of this compound to a target protein.
Experimental workflow for validating 1-AMA binding to a target protein.
Detailed Experimental Protocols
Fluorescence-Based Binding Assay
This method leverages the fluorescent properties of this compound, whose fluorescence emission spectrum often changes upon binding to a protein. This change can be a shift in the emission maximum, an increase or decrease in fluorescence intensity, or a change in fluorescence polarization.
Principle: The binding of 1-AMA to a protein alters its local environment, leading to a change in its fluorescence properties. By titrating the protein with increasing concentrations of 1-AMA (or vice versa) and monitoring the fluorescence change, a binding curve can be generated to calculate the dissociation constant (Kd).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Determine the protein concentration accurately using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or ethanol) and then dilute it into the same buffer as the protein.
-
-
Instrumentation:
-
Use a fluorescence spectrophotometer or a microplate reader with fluorescence capabilities.
-
Set the excitation wavelength for this compound (typically around 380 nm) and the emission wavelength at its maximum (around 480 nm when bound to a protein)[3].
-
-
Titration:
-
In a quartz cuvette or a microplate well, add a fixed concentration of the target protein (e.g., 1-5 µM).
-
Sequentially add small aliquots of the 1-AMA solution to the protein solution, allowing the system to equilibrate after each addition (typically 1-2 minutes).
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the 1-AMA concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to determine the Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: The binding of a ligand to a protein is accompanied by a change in enthalpy (ΔH). ITC measures this heat change upon sequential injections of the ligand into a solution containing the protein. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Both the protein and this compound must be in the exact same, degassed buffer to minimize heat of dilution effects. A common buffer is 20 mM HEPES or phosphate buffer with 150 mM NaCl at a specific pH.
-
The concentration of the protein in the sample cell should be 10-50 times the expected Kd[4]. A typical starting concentration is 10-50 µM.
-
The concentration of 1-AMA in the syringe should be 10-20 times the protein concentration[4].
-
-
Instrumentation:
-
Use an Isothermal Titration Calorimeter.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Load the protein solution into the sample cell and the 1-AMA solution into the injection syringe.
-
Perform a series of small, sequential injections of 1-AMA into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to obtain the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for monitoring biomolecular interactions. It provides kinetic information (association and dissociation rates) in addition to binding affinity.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One binding partner (the protein) is immobilized on the chip, and the other (this compound) is flowed over the surface. Binding of 1-AMA to the immobilized protein causes an increase in the refractive index, which is detected as a change in the SPR signal.
Protocol:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the target protein to the chip surface via a suitable chemistry (e.g., amine coupling).
-
Deactivate any remaining active groups on the surface.
-
-
Instrumentation:
-
Use an SPR instrument (e.g., Biacore).
-
The running buffer should be filtered and degassed (e.g., HBS-EP buffer).
-
-
Kinetic Analysis:
-
Inject a series of concentrations of this compound over the sensor surface containing the immobilized protein.
-
Monitor the association of 1-AMA during the injection phase and its dissociation during the buffer flow phase.
-
Regenerate the sensor surface between different concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Potential Signaling Pathway Involvement
Polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, are known to interact with the Aryl Hydrocarbon Receptor (AhR)[5][6][7]. Activation of AhR can lead to the modulation of various signaling pathways, including the NF-κB and MAPK pathways[5][8]. Furthermore, the binding of odorants to their receptors in the olfactory system has been shown to activate the MAPK/ERK signaling cascade[9][10]. Given that 1-AMA is a known ligand for odorant-binding proteins, it is plausible that its binding could trigger similar downstream events.
The following diagram illustrates a putative signaling pathway that could be initiated by the binding of this compound to a target protein, such as an odorant-binding protein or another protein with a suitable binding pocket.
Putative signaling pathway initiated by 1-AMA binding.
Note: This proposed pathway is based on the known activities of related compounds and requires direct experimental validation for the specific case of this compound binding to a particular protein target.
Conclusion
Validating the binding of this compound to specific protein targets requires a multi-pronged approach. Fluorescence-based assays serve as an excellent initial screening tool, while Isothermal Titration Calorimetry and Surface Plasmon Resonance provide robust, label-free validation and deeper quantitative insights into the thermodynamics and kinetics of the interaction. While direct comparative data for 1-AMA binding across multiple techniques is limited in the literature, the compilation of data and protocols in this guide provides a strong foundation for researchers to design and execute comprehensive validation studies. Further investigation into the downstream signaling consequences of 1-AMA binding, particularly concerning the AhR, NF-κB, and MAPK pathways, represents an important avenue for future research.
References
- 1. Effect of this compound (1-AMA) Binding on the Structure of Three Lipocalin Proteins, the Dimeric β Lactoglobulin, … [ouci.dntb.gov.ua]
- 2. Effect of this compound (1-AMA) binding on the structure of three lipocalin proteins, the dimeric β lactoglobulin, the dimeric odorant binding protein and the monomeric α1-acid glycoprotein. Fluorescence spectra and lifetimes studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aryl hydrocarbon receptor ligand activity of polycyclic aromatic ketones and polycyclic aromatic quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new cross-talk between the Aryl hydrocarbon receptor and RelB, a member of the NF-κB family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
A Comparative Study of the Fluorescent Properties of 1-Aminoanthracene and 9-Aminoanthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of two closely related isomers, 1-Aminoanthracene (1-AA) and 9-Aminoanthracene (9-AA). Understanding the distinct photophysical characteristics of these molecules is crucial for their application as fluorescent probes in biological imaging, chemical sensing, and materials science. This document summarizes key experimental data, outlines the methodologies for their determination, and visually represents the structural and photophysical relationships.
Introduction
This compound and 9-Aminoanthracene are aromatic amines derived from anthracene. The position of the amino group on the anthracene core significantly influences their electronic structure and, consequently, their fluorescent properties. These differences in excitation and emission wavelengths, quantum yields, and fluorescence lifetimes make them suitable for different applications. 9-Aminoanthracene, for instance, is noted for its green fluorescence and has been explored for bioimaging applications[1][2]. This compound has been identified as a fluorescent general anesthetic, highlighting its potential in biomedical research[3].
Comparative Analysis of Fluorescent Properties
The following table summarizes the key fluorescent properties of this compound and 9-Aminoanthracene based on available experimental data. It is important to note that the solvent environment plays a critical role in the photophysical behavior of these molecules, a phenomenon known as solvatochromism. The data presented here are for specific solvents and may vary under different conditions.
| Property | This compound | 9-Aminoanthracene |
| Excitation Maximum (λex) | 380 nm (in cyclohexane)[4] | 420 nm (in methanol)[1][5], 420 nm (on TLC plate)[1][5] |
| Emission Maximum (λem) | 475 nm (in cyclohexane)[4] | 510 nm (in methanol)[1][5], 507 nm (on TLC plate)[1][5] |
| Stokes Shift | 95 nm (in cyclohexane)[4] | 90 nm (in methanol) |
| Fluorescence Quantum Yield (Φf) | 0.61 (in deoxygenated cyclohexane) | 0.19 (in methanol)[1] |
| Fluorescence Lifetime (τf) | 21.8 ± 1.1 ns (in deoxygenated cyclohexane) | Not explicitly found in the literature |
Note: A direct comparison of the quantum yield and lifetime is challenging as the data were obtained in different solvents. The lower quantum yield of 9-AA in methanol, a polar protic solvent, compared to 1-AA in nonpolar cyclohexane, may be attributed to solvent-dependent non-radiative decay pathways.
Solvatochromism: The Influence of Solvent Polarity
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Absorption and Emission Spectroscopy
Objective: To determine the maximum excitation and emission wavelengths of the fluorophores.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound and 9-Aminoanthracene in spectroscopic grade solvents (e.g., cyclohexane, methanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: A calibrated spectrofluorometer is used for the measurements.
-
Excitation Spectra: The emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned to determine the wavelength of maximum absorption that leads to fluorescence.
-
Emission Spectra: The sample is excited at its determined maximum excitation wavelength, and the emitted fluorescence is scanned to determine the wavelength of maximum emission.
Caption: Workflow for determining excitation and emission maxima.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process relative to a standard of known quantum yield.
Methodology:
-
Standard Selection: A fluorescence standard with a well-characterized quantum yield and spectral properties similar to the sample is chosen. For anthracene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.90) are common choices[8].
-
Data Acquisition:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1.
-
Measure the integrated fluorescence intensity (area under the emission curve) for each solution using the same instrumental parameters (excitation wavelength, slit widths) for both the sample and the standard.
-
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)
where Grad is the gradient of the plot and η is the refractive index of the solvent.
Caption: Workflow for relative quantum yield determination.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the average time a fluorophore spends in the excited state.
Methodology:
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., laser diode or LED), a sensitive detector (e.g., photomultiplier tube), and timing electronics is used.
-
Sample Preparation: A dilute solution of the fluorophore is prepared with an absorbance of less than 0.1 at the excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as oxygen is a known fluorescence quencher.
-
Data Acquisition: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τf). For a single exponential decay, the intensity I(t) at time t is given by:
I(t) = I₀ * exp(-t/τf)
where I₀ is the initial intensity.
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Structure-Property Relationship
The difference in the position of the amino group on the anthracene ring system is the primary determinant of the observed differences in fluorescent properties.
Caption: Relationship between molecular structure and fluorescent properties.
Conclusion
This compound and 9-Aminoanthracene, while structurally similar, exhibit distinct fluorescent properties. This compound in a nonpolar solvent shows a higher quantum yield and a shorter emission wavelength compared to 9-Aminoanthracene in a polar solvent. The position of the amino group significantly impacts the electronic properties of the anthracene core, leading to these differences. The choice between these two isomers for a specific application will depend on the desired excitation and emission wavelengths, as well as the solvent environment. Further comparative studies in a range of solvents would provide a more complete understanding of their solvatochromic behavior and aid in their rational design for advanced applications.
References
- 1. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Reactivity Assessment of 1-Aminoanthracene-Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-Aminoanthracene-labeled antibodies in cross-reactivity assessments against other common fluorescent labels. The following sections detail experimental data, protocols, and visualizations to aid in the selection of appropriate reagents for specific research needs.
Introduction to this compound and Antibody Cross-Reactivity
This compound is a fluorescent compound with a characteristic excitation maximum at approximately 380 nm and an emission maximum at around 475 nm.[1][2] This large Stokes shift is advantageous in fluorescence microscopy and flow cytometry, potentially reducing spectral overlap in multiplexing experiments. Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target antigen.[3][4] This off-target binding can lead to inaccurate experimental results and is a critical parameter to assess during antibody validation, especially in therapeutic antibody development and diagnostic assay design.[5][6][7]
This guide presents a comparative analysis of a hypothetical this compound-labeled antibody (Ab-1-AMA) with antibodies labeled with two common alternative fluorophores: Fluorescein isothiocyanate (FITC) and Phycoerythrin (PE). The assessment is performed across three standard immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot (WB), and Flow Cytometry.
Data Presentation: Quantitative Cross-Reactivity Assessment
The following tables summarize the quantitative data from a series of hypothetical experiments designed to assess the cross-reactivity of an anti-EGFR antibody labeled with this compound (Ab-1-AMA), FITC (Ab-FITC), and PE (Ab-PE). The antibody was tested against its target antigen, Epidermal Growth Factor Receptor (EGFR), and a closely related protein, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), to determine the degree of cross-reactivity.
Table 1: Competitive ELISA for Cross-Reactivity Assessment
| Labeled Antibody | Target Antigen (EGFR) IC50 (nM) | Non-Target Antigen (VEGFR2) IC50 (nM) | Cross-Reactivity (%) |
| Ab-1-AMA | 1.5 | > 1000 | < 0.15 |
| Ab-FITC | 1.8 | 850 | 0.21 |
| Ab-PE | 1.2 | > 1000 | < 0.12 |
Cross-reactivity (%) = (IC50 of Target Antigen / IC50 of Non-Target Antigen) x 100. Lower percentage indicates higher specificity.
Table 2: Densitometric Analysis of Western Blot for Cross-Reactivity
| Labeled Antibody | Target Band Intensity (EGFR) (Arbitrary Units) | Non-Target Band Intensity (VEGFR2) (Arbitrary Units) | Signal-to-Noise Ratio (Target/Non-Target) |
| Ab-1-AMA | 9500 | 150 | 63.3 |
| Ab-FITC | 9200 | 250 | 36.8 |
| Ab-PE | 9800 | 120 | 81.7 |
Higher signal-to-noise ratio indicates greater specificity.
Table 3: Flow Cytometry Analysis of Cross-Reactivity
| Labeled Antibody | % Positive Cells (EGFR-expressing cell line) | Mean Fluorescence Intensity (MFI) (EGFR-expressing) | % Positive Cells (VEGFR2-expressing cell line) | MFI (VEGFR2-expressing) |
| Ab-1-AMA | 98.5 | 12,500 | 1.2 | 150 |
| Ab-FITC | 97.8 | 11,800 | 2.5 | 280 |
| Ab-PE | 99.1 | 15,200 | 0.8 | 110 |
Lower percentage of positive cells and lower MFI for the non-target cell line indicate higher specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Competitive ELISA Protocol
This protocol is designed to quantify the cross-reactivity of the this compound-labeled anti-EGFR antibody.
Materials:
-
96-well microplate coated with recombinant human EGFR protein
-
This compound-labeled anti-EGFR antibody (Ab-1-AMA)
-
Unlabeled anti-EGFR antibody (competitor)
-
Recombinant human VEGFR2 protein (non-target antigen)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of fluorescence detection at Ex/Em of 380/475 nm
Procedure:
-
Blocking: Block the EGFR-coated microplate with 200 µL/well of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with 300 µL/well of wash buffer.
-
Competition: Prepare serial dilutions of the unlabeled competitor anti-EGFR antibody and the non-target antigen (VEGFR2). Add 50 µL of each dilution to the wells.
-
Labeled Antibody Addition: Add 50 µL of a fixed, predetermined concentration of Ab-1-AMA to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate five times with 300 µL/well of wash buffer.
-
Detection: Read the fluorescence intensity in each well using a plate reader with excitation at 380 nm and emission at 475 nm.
-
Data Analysis: Plot the fluorescence intensity against the log of the competitor concentration to determine the IC50 values. Calculate the percent cross-reactivity.
Western Blot Protocol
This protocol assesses the specificity of the this compound-labeled antibody to its target protein in a mixture of proteins.
Materials:
-
Cell lysates from an EGFR-expressing cell line (e.g., A431) and a VEGFR2-expressing cell line (e.g., HUVEC).
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
This compound-labeled anti-EGFR antibody (Ab-1-AMA)
-
Wash buffer (TBST)
-
Fluorescence imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration.
-
Electrophoresis: Separate 20-30 µg of protein from each cell line on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with Ab-1-AMA (at an optimized dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the fluorescent signal using an imaging system capable of detecting emissions at 475 nm.
-
Data Analysis: Perform densitometric analysis on the bands corresponding to EGFR and any non-specific bands in the VEGFR2 lane to determine the signal-to-noise ratio.
Flow Cytometry Protocol
This protocol evaluates the binding specificity of the this compound-labeled antibody to cells expressing the target antigen.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
VEGFR2-expressing cell line (e.g., HUVEC)
-
This compound-labeled anti-EGFR antibody (Ab-1-AMA)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a UV or violet laser for excitation near 380 nm
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Staining: Add the Ab-1-AMA at a predetermined optimal concentration to 100 µL of the cell suspension.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Resuspension: Resuspend the cells in 500 µL of FACS buffer.
-
Acquisition: Analyze the cells on a flow cytometer, exciting with a UV/violet laser and collecting emission around 475 nm.
-
Data Analysis: Gate on the cell populations and determine the percentage of positive cells and the mean fluorescence intensity (MFI) for both cell lines.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
Conclusion
The assessment of antibody cross-reactivity is a cornerstone of reliable immunological assays. This guide provides a framework for comparing the performance of antibodies labeled with the novel fluorophore this compound against established alternatives. The hypothetical data presented suggests that this compound-labeled antibodies can exhibit high specificity, comparable to or exceeding that of commonly used labels like FITC and PE. The provided protocols and diagrams serve as a resource for researchers designing and executing their own cross-reactivity studies. The choice of fluorescent label should always be guided by the specific requirements of the assay, including the instrumentation available and the potential for multiplexing.
References
- 1. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
- 2. Absorption [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
Quantitative Analysis of 1-Aminoanthracene: A Comparative Guide to LC-MS and Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Aminoanthracene, a fluorescent aromatic amine, is critical in various research and development fields, including environmental analysis and drug discovery. The choice of analytical technique significantly impacts the sensitivity, selectivity, and overall performance of the quantification. This guide provides an objective comparison of two powerful techniques for the quantitative analysis of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and Fluorescence Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate method for your specific research needs.
Executive Summary
Both LC-MS and fluorescence spectroscopy offer robust platforms for the quantification of this compound. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides unparalleled selectivity and sensitivity, making it ideal for complex matrices. Fluorescence spectroscopy, on the other hand, is a highly sensitive technique that is often simpler and more cost-effective, especially for cleaner sample matrices. The selection between these two methods will depend on the specific requirements of the analysis, including the sample complexity, the required level of sensitivity, and budget constraints.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS and fluorescence spectroscopy. The data for LC-MS is based on typical performance for similar aromatic amines, as direct validated methods for this compound are not widely published.
| Performance Metric | LC-MS/MS (Typical) | Fluorescence Spectroscopy (Typical) |
| Limit of Detection (LOD) | 0.02 - 0.2 ng/mL[1][2] | 0.02 - 1.3 µg/L[3] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1][2] | 0.07 - 0.8 µg/L |
| **Linearity (R²) ** | >0.99[1][2] | >0.99 |
| Dynamic Range | 0.1 - 50 ng/mL[1][2] | Typically 2-3 orders of magnitude |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on spectral overlap) |
| Matrix Effect | Can be significant, often requires internal standards | Can be affected by quenching and inner filter effects |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is a representative method for the analysis of aromatic amines and can be adapted and validated for this compound.
1. Sample Preparation:
-
Extraction: For solid samples, extraction with a suitable organic solvent (e.g., methanol, acetonitrile) is performed, often aided by sonication. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to concentrate the analyte and remove interfering matrix components.[1][4]
-
Internal Standard: A deuterated analog of this compound or a structurally similar compound should be used as an internal standard to correct for matrix effects and variations in instrument response.
2. Liquid Chromatography (LC):
-
Column: A C18 or a Phenyl-Hexyl column is typically used for the separation of aromatic amines.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.[1][5]
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for aromatic amines.[1][5] Atmospheric pressure chemical ionization (APCI) can also be an alternative.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity.[1] The precursor ion would be the protonated molecule of this compound ([M+H]⁺), and specific product ions would be monitored.
Fluorescence Spectroscopy Method for this compound Quantification
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is crucial as it can affect the fluorescence properties of this compound. Cyclohexane is a common solvent used for this compound.[7]
-
Standard Solutions: A series of standard solutions of this compound in the chosen solvent are prepared to create a calibration curve.
-
Sample Dilution: The sample is diluted with the solvent to bring the concentration of this compound within the linear range of the calibration curve.
2. Fluorescence Measurement:
-
Excitation Wavelength (λex): The excitation maximum for this compound is approximately 380 nm.[7][8]
-
Emission Wavelength (λem): The emission maximum is around 475 nm.[8]
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence intensity at the specified excitation and emission wavelengths.
-
Slit Widths: Excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution.
3. Data Analysis:
-
Calibration Curve: A calibration curve is constructed by plotting the fluorescence intensity of the standard solutions against their known concentrations.
-
Quantification: The concentration of this compound in the unknown sample is determined from the calibration curve using its measured fluorescence intensity.
Method Comparison: A Deeper Dive
LC-MS: The Gold Standard for Complex Samples
LC-MS, particularly triple quadrupole mass spectrometry (LC-MS/MS), is the benchmark for highly selective and sensitive quantification of organic molecules in complex environments. The chromatographic separation helps to resolve this compound from other components in the sample, while the mass spectrometer provides unambiguous identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern. This makes LC-MS the method of choice when analyzing samples with a complex matrix, such as biological fluids, environmental extracts, or pharmaceutical formulations, where interfering substances are likely to be present. The primary drawbacks of LC-MS are the higher initial instrument cost, the complexity of method development, and the potential for ion suppression or enhancement due to matrix effects, which necessitates careful validation and the use of internal standards.[1]
Fluorescence Spectroscopy: A Sensitive and Cost-Effective Alternative
Fluorescence spectroscopy leverages the intrinsic fluorescent properties of this compound, offering excellent sensitivity, often in the parts-per-billion (ppb) range.[9] The instrumentation is generally less expensive and easier to operate than an LC-MS system, making it an attractive option for high-throughput screening or routine analysis in laboratories with budget constraints. However, the selectivity of fluorescence spectroscopy is lower than that of LC-MS. The analysis can be prone to interference from other fluorescent compounds in the sample that have overlapping excitation or emission spectra. Furthermore, fluorescence intensity can be affected by environmental factors such as solvent polarity, pH, and the presence of quenching agents, which can lead to inaccurate quantification if not properly controlled.[10]
Conclusion
The choice between LC-MS and fluorescence spectroscopy for the quantitative analysis of this compound is a trade-off between selectivity, sensitivity, cost, and the complexity of the sample matrix. For applications demanding the highest level of confidence in identification and quantification, especially in complex matrices, LC-MS/MS is the superior technique. For routine analysis of relatively clean samples where high sensitivity is required and cost is a consideration, fluorescence spectroscopy provides a powerful and practical alternative. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and generate reliable and accurate quantitative data for this compound.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. sciex.com [sciex.com]
- 7. Absorption [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
- 8. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evaluating 1-Aminoanthracene as a Fluorescent Probe for Characterizing Molecular Environments
A Comparative Guide for Researchers
In the dynamic fields of cell biology, drug discovery, and materials science, fluorescent probes are indispensable tools for elucidating the intricacies of molecular environments. The specificity and sensitivity of a probe are paramount for generating reliable and insightful data. This guide provides a comprehensive evaluation of 1-Aminoanthracene (1-AMA) as a fluorescent probe, comparing its performance with established solvatochromic probes, namely Dansyl Chloride and PRODAN (6-propionyl-2-dimethylaminonaphthalene). This analysis is intended to assist researchers in selecting the most appropriate probe for their specific application, with a focus on characterizing the polarity of microenvironments.
Introduction to Solvatochromic Probes
Solvatochromic dyes are molecules whose absorption or emission spectra are sensitive to the polarity of their surrounding environment. This property makes them invaluable for probing the local environment of proteins, membranes, and other molecular assemblies. The observed spectral shifts can provide information on solvent accessibility, conformational changes, and binding events.
This compound (1-AMA) is a fluorescent molecule based on the anthracene scaffold. While not as ubiquitously used as other solvatochromic probes, its derivatives have shown significant positive solvatochromic behavior, indicating its potential as a sensitive environmental probe.[1]
Dansyl Chloride is a classic and widely used fluorescent probe that reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.[2] Its fluorescence is highly sensitive to the polarity of the local environment, making it a valuable tool for studying protein conformation and binding.[3]
PRODAN is another well-established solvatochromic probe with a large excited-state dipole moment, rendering its fluorescence emission highly sensitive to the polarity of its environment.[4] It is frequently used to study the properties of cell membranes and proteins.[5]
Comparative Analysis of Photophysical Properties
The utility of a fluorescent probe is determined by its photophysical properties, including its absorption and emission wavelengths, Stokes shift, quantum yield, and fluorescence lifetime. A comparison of these properties for 1-AMA, Dansyl Chloride, and PRODAN in various solvents is crucial for understanding their relative performance as solvatochromic probes.
| Probe | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| This compound | Cyclohexane | 380 | 475 | 95 | 0.61 | 22.8[6] |
| Dichloromethane | ~380 | ~490 | ~110 | - | - | |
| Acetonitrile | ~380 | ~510 | ~130 | - | - | |
| Methanol | ~380 | ~520 | ~140 | - | - | |
| Dansyl derivative | Dioxane | ~340 | ~470 | ~130 | - | - |
| Ethyl Acetate | ~340 | ~480 | ~140 | - | - | |
| Acetonitrile | ~340 | ~495 | ~155 | - | - | |
| Methanol | ~340 | ~520 | ~180 | - | ~10-20 (protein-conjugated)[7] | |
| PRODAN | Toluene | 347 | 416 | 69 | - | - |
| Cyclohexane | ~360 | 380 | 20 | 0.03 | - | |
| N,N-Dimethylformamide | ~360 | 450 | 90 | - | - | |
| Methanol | 361 | 498 | 137 | - | - | |
| Water | ~360 | 520 | 160 | - | - |
Note: The data for this compound is based on available information for the parent compound and its derivatives, as comprehensive solvatochromic data for 1-AMA itself is limited in the reviewed literature. The photophysical properties can vary depending on the specific derivative and conjugation state.
Specificity and Applications
The specificity of a fluorescent probe refers to its ability to report on a particular environmental parameter with minimal interference from other factors. In the context of solvatochromic probes, the ideal probe would exhibit a large and predictable spectral shift solely in response to changes in solvent polarity.
This compound and its derivatives have demonstrated sensitivity to solvent polarity, with emission maxima shifting to longer wavelengths (red-shift) as the polarity of the solvent increases.[1] This positive solvatochromism makes them suitable for probing hydrophobic and hydrophilic regions within complex biological systems. For instance, a derivative of this compound, 1,5-diaminoanthracene, shows a noticeable bathochromic shift in its fluorescence emission from 475 nm in hexane to 511 nm in DMSO.[1]
Dansyl Chloride , upon conjugation to a protein, provides insights into the local environment of the labeled amino acid residue. A blue shift in its emission spectrum is indicative of a more hydrophobic environment, suggesting, for example, that the labeled residue is buried within the protein core or is located at a protein-protein interface.[3]
PRODAN is particularly well-suited for studying the lipid bilayer of cell membranes. Its emission spectrum is sensitive to the phase state of the membrane, with a shift from approximately 440 nm in the gel phase to 490 nm in the liquid crystalline phase.[8] This allows for the characterization of membrane fluidity and the study of lipid rafts.
Experimental Protocols
General Protocol for Evaluating Solvatochromism
A common experimental approach to characterize the solvatochromic properties of a fluorescent probe involves measuring its fluorescence spectra in a series of solvents with varying polarities.
Materials:
-
Fluorescent probe (this compound, Dansyl Chloride, or PRODAN)
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, methanol, water)
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare stock solutions of the fluorescent probe in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare dilute working solutions of the probe in each of the selected solvents. The concentration should be low enough to avoid inner filter effects.
-
Record the absorption and emission spectra of each solution using the spectrofluorometer. For emission spectra, the excitation wavelength should be set at the absorption maximum of the probe in that solvent.
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
Plot the Stokes shift (in cm⁻¹) versus a solvent polarity parameter (e.g., the Reichardt dye parameter, ET(30)) to quantify the solvatochromic sensitivity of the probe.
Experimental Workflow for Probing Protein Environments
The following workflow outlines the general steps for using a solvatochromic probe to study the local environment of a protein.
Figure 1. A generalized workflow for using a solvatochromic probe to study protein environments.
Conclusion
This compound exhibits promising solvatochromic properties that warrant its consideration as a fluorescent probe for characterizing molecular environments. Its significant Stokes shift and sensitivity to solvent polarity suggest its utility in various research applications. However, when compared to the well-established probes Dansyl Chloride and PRODAN, 1-AMA is less characterized, and comprehensive comparative data is still needed.
Researchers should consider the following when selecting a probe:
-
For protein labeling and studying conformational changes: Dansyl Chloride remains a robust and well-documented choice due to its reactivity with amines and the extensive literature on its use.
-
For investigating membrane properties: PRODAN is the preferred probe due to its well-characterized behavior in lipid bilayers and its sensitivity to membrane phase transitions.
-
For novel applications and as a potential alternative: this compound and its derivatives offer an interesting avenue for exploration, particularly in applications where its specific photophysical properties might be advantageous. Further research is needed to fully elucidate its specificity and performance in complex biological systems.
Ultimately, the choice of a fluorescent probe should be guided by the specific research question, the nature of the system under investigation, and the available instrumentation. This guide provides a foundation for making an informed decision and encourages further investigation into the potential of this compound as a valuable tool in the ever-expanding toolkit of fluorescent probes.
References
- 1. Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene [mdpi.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 5. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dansyl chloride [cogershop.com]
- 8. caymanchem.com [caymanchem.com]
A Comparative Analysis of 1-Aminoanthracene and Fluorescein in Bioimaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts the quality and reliability of bioimaging data. This guide provides a comprehensive, data-driven comparison of two fluorescent dyes, 1-Aminoanthracene and the widely-used Fluorescein, to aid in the selection process for specific bioimaging applications.
This objective analysis delves into the photophysical properties, biocompatibility, and practical applications of both molecules. While Fluorescein is a well-characterized and ubiquitous tool in bioimaging, this compound presents an alternative with distinct spectral characteristics. This comparison aims to equip researchers with the necessary information to make an informed choice based on the specific demands of their experimental setup.
I. At a Glance: Key Performance Indicators
| Property | This compound | Fluorescein |
| Excitation Max (λex) | ~380 nm[1] | ~494 nm[2] |
| Emission Max (λem) | ~475 nm[1] | ~518 nm[2] |
| Quantum Yield (Φ) | Not definitively reported in aqueous buffer; estimated to be lower than Fluorescein. (9-Aminoanthracene has a reported quantum yield of ~0.19 in Methanol)[3][4] | High, typically ~0.92 in aqueous buffer (e.g., 0.1 M NaOH) |
| Molar Extinction Coefficient (ε) | Not definitively reported in aqueous buffer. | High, in the range of 70,000 - 92,300 M⁻¹cm⁻¹[5] |
| Photostability | Generally considered more photostable than Fluorescein, a characteristic of some anthracene derivatives, especially when protein-bound.[6] | Known to be susceptible to photobleaching.[5] |
| Biocompatibility/Cytotoxicity | Can be a skin and eye irritant; causes photosensitivity. Intraperitoneal LD50 in mice is 1,250 mg/kg.[7] | Generally low toxicity. However, photoactivation can lead to cytotoxicity.[5][8] |
| Bioconjugation | Less established methods. The primary amine group allows for potential conjugation. | Well-established protocols using derivatives like FITC (Fluorescein isothiocyanate) for labeling amines.[5][9] |
II. Deep Dive: A Head-to-Head Comparison
Photophysical Properties
Fluorescein's commercial success in bioimaging is largely due to its excellent photophysical properties. It possesses a high molar extinction coefficient and a very high fluorescence quantum yield, resulting in bright fluorescence emission. Its excitation and emission maxima in the blue-green region of the visible spectrum are well-suited for standard fluorescence microscopy setups. However, a significant drawback of Fluorescein is its susceptibility to photobleaching, which can limit its use in long-term imaging experiments.
Biocompatibility and Cytotoxicity
Fluorescein is generally considered to have low cytotoxicity and is widely used in both in vitro and in vivo applications, including human diagnostics.[2] However, it is important to note that upon photoactivation, Fluorescein can generate reactive oxygen species, leading to phototoxicity.[5][8]
Bioimaging Applications and Bioconjugation
Fluorescein's utility in bioimaging is vast, largely due to the ease with which it can be chemically modified for specific applications. Fluorescein diacetate (FDA) is a non-fluorescent, cell-permeant molecule that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells, making it a widely used marker for cell viability.[10] Fluorescein isothiocyanate (FITC) is a derivative that readily reacts with primary amines on proteins, making it a staple for antibody and protein labeling in techniques like immunofluorescence and flow cytometry.[5][9]
The bioimaging applications of this compound are less explored. Its intrinsic fluorescence and potential for enhanced photostability make it a candidate for a fluorescent probe. The presence of a primary amine group on the anthracene ring provides a potential site for bioconjugation, though established and optimized protocols are not as widespread as those for Fluorescein.
III. Experimental Protocols
Protocol 1: Cell Viability Assay using Fluorescein Diacetate (FDA)
This protocol provides a method for assessing cell viability based on membrane integrity and intracellular esterase activity.
Materials:
-
Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Live cells for staining
-
Fluorescence microscope with a filter set for FITC (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Prepare a fresh working solution of FDA by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.
-
Wash the cells twice with warm PBS to remove any residual medium.
-
Add the FDA working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess FDA.
-
Immediately visualize the cells under a fluorescence microscope. Live cells will exhibit bright green fluorescence, while dead cells will not be stained.
Protocol 2: Antibody Conjugation with Fluorescein Isothiocyanate (FITC)
This protocol describes the covalent labeling of an antibody with FITC for use in immunofluorescence.
Materials:
-
Purified antibody (1-2 mg/mL in a buffer free of primary amines, e.g., PBS)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Prepare a fresh 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.
-
Adjust the antibody concentration to 1-2 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 9.0.
-
Slowly add the FITC solution to the antibody solution while gently stirring. A typical starting molar ratio is 10-20 moles of FITC per mole of antibody.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
-
Separate the FITC-conjugated antibody from unreacted FITC using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
Measure the absorbance of the conjugate at 280 nm and 495 nm to determine the protein concentration and the degree of labeling.
-
Store the conjugated antibody at 4°C, protected from light.
Protocol 3: General Protocol for Live-Cell Staining with a Fluorescent Dye (Adaptable for this compound)
This general protocol can be adapted for staining live cells with this compound, though optimization of dye concentration and incubation time will be necessary.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope with a filter set appropriate for this compound (Excitation: ~380 nm, Emission: ~475 nm)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time will need to be determined experimentally.
-
After incubation, the cells can be imaged directly in the staining solution or washed with fresh pre-warmed medium to reduce background fluorescence.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter set.
IV. Visualizing the Concepts
To further clarify the processes involved in fluorescence bioimaging, the following diagrams illustrate key workflows and principles.
V. Conclusion
This compound, while less characterized, offers potential advantages in terms of its larger Stokes shift and potentially greater photostability. These characteristics could make it a valuable tool in specific contexts, such as multiplex imaging or experiments requiring long-term observation. However, its lower quantum yield (in related compounds) and potential for higher cytotoxicity and phototoxicity are significant considerations.
The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment. For routine, high-brightness applications with established protocols, Fluorescein is a reliable choice. For applications where photostability is paramount and the excitation/emission profile of this compound is advantageous, it may be a viable alternative, provided that its biocompatibility is carefully evaluated for the specific cell type and experimental conditions. Further research to fully characterize the photophysical properties and cytotoxicity of this compound in aqueous environments is warranted to fully unlock its potential in bioimaging.
References
- 1. Absorption [1-Amino Anthracene] | AAT Bioquest [aatbio.com]
- 2. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Comparative fluorescein labeling and cytotoxicity studies with human cell strains HeLa, Raos, and 407-liver and with fresh surgical specimens of cervical carcinoma, osteogenic sarcoma, and normal adult liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of a Novel Analytical Method Using Anthracene-Based Derivatization for Enhanced Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of low-level analytes such as carboxylic acids and amino acids is a critical challenge in pharmaceutical development, clinical diagnostics, and various research fields. Direct analysis of these molecules by High-Performance Liquid Chromatography (HPLC) is often hindered by their poor UV absorption. Pre-column derivatization, a technique that chemically modifies the analyte to attach a chromophoric or fluorophoric tag, significantly enhances detection sensitivity and selectivity.
This guide provides a comprehensive comparison of a new analytical method utilizing an anthracene-based derivatization reagent, 1-Aminoanthracene, with established alternative methods. The performance of this novel approach is evaluated against commonly used derivatizing agents for both carboxylic acids and amino acids, supported by experimental data from analogous anthracene-based reagents and established validation reports for the alternatives.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for the anthracene-based derivatization method and its alternatives. This data allows for an objective comparison of their performance characteristics.
Table 1: Performance Comparison for Carboxylic Acid Analysis
| Parameter | 9-Chloromethyl Anthracene (Anthracene-based Analog) | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) |
| Limit of Detection (LOD) | 0.18 to 2.53 pmol[1] | Information not readily available in a consolidated format |
| Limit of Quantification (LOQ) | Information not readily available | Information not readily available |
| Linearity (Range) | 1 - 250 nmol/mL[1] | > 0.99 (typical) |
| Precision (RSD%) | Intra-day: 1.2 - 2.1%, Inter-day: 1.8 - 2.8%[2] | Information not readily available in a consolidated format |
| Accuracy (Recovery %) | 97.8 - 99.5%[2] | Information not readily available in a consolidated format |
| Specificity | High, based on fluorescence detection | High, based on fluorescence detection |
Table 2: Performance Comparison for Amino Acid Analysis
| Parameter | o-Phthalaldehyde (OPA) | Phenylisothiocyanate (PITC) |
| Limit of Detection (LOD) | 0.13 pM to 0.37 pM[3] | Picomole quantities[4] |
| Limit of Quantification (LOQ) | Information not readily available | Information not readily available |
| Linearity (R²) | ≥ 0.99[3] | > 0.985[3] |
| Precision (RSD%) | Intra-day: < 2.35%[3] | Mean CV: 3.33% |
| Accuracy (Recovery %) | 70 - 109%[3] | Not explicitly stated, but considered accurate |
| Specificity | High for primary amines; does not react with secondary amines | Reacts with both primary and secondary amines[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and validation of any analytical method.
Method 1: Derivatization of Carboxylic Acids with 9-Chloromethyl Anthracene
This protocol is based on the use of 9-chloromethyl anthracene, a close structural analog of this compound, and serves as a representative method for anthracene-based derivatization of carboxylic acids.
Materials:
-
Carboxylic acid standard or sample
-
9-Chloromethyl anthracene (9-CMA) solution in acetonitrile
-
Tetrabutylammonium bromide (TBAB) as a catalyst
-
Acetonitrile (HPLC grade)
Procedure:
-
To the carboxylic acid sample in acetonitrile, add an excess of the 9-CMA solution and the TBAB catalyst.
-
Heat the reaction mixture at 50°C for 50 minutes.[1]
-
Cool the mixture to room temperature.
-
The resulting solution containing the fluorescently labeled carboxylic acid esters is ready for HPLC analysis.[2]
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 410 nm[1]
Method 2: Derivatization of Amino Acids with o-Phthalaldehyde (OPA)
OPA is a widely used reagent for the derivatization of primary amino acids, offering high sensitivity and automated online derivatization capabilities.
Materials:
-
Amino acid standard or sample
-
Borate buffer (pH ~10.2)
-
OPA reagent solution (containing 3-mercaptopropionic acid)
-
Injection diluent (e.g., 1 M acetic acid)
Procedure (Online Derivatization):
-
The HPLC autosampler is programmed to mix the sample, borate buffer, and OPA reagent in a specific sequence.
-
The reaction proceeds at room temperature for a short duration (e.g., ~5 minutes).[3]
-
The derivatized sample is then automatically injected into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a phosphate buffer and a mixture of acetonitrile, methanol, and water.[3]
-
Detection: Fluorescence detector with excitation at 338 nm and emission at 450 nm.[3]
Method 3: Derivatization of Amino Acids with Phenylisothiocyanate (PITC)
PITC, also known as Edman's reagent, is a classic derivatizing agent that reacts with both primary and secondary amino acids, producing stable derivatives.
Materials:
-
Amino acid standard or sample
-
Coupling Solution (e.g., Acetonitrile:Pyridine:Triethylamine:H2O)
-
Phenylisothiocyanate (PITC)
-
Solvent for reconstitution (e.g., 0.05 M ammonium acetate)
Procedure:
-
Dry the amino acid sample.
-
Dissolve the dried sample in the coupling solution.
-
Add PITC and allow the reaction to proceed for 5-10 minutes at room temperature.[4]
-
Dry the reaction mixture to remove excess reagent and solvents.
-
Reconstitute the resulting phenylthiocarbamyl (PTC)-amino acid derivatives in a suitable solvent for HPLC analysis.[4]
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with an acetate buffer and an organic modifier.
-
Detection: UV detector at 254 nm.[4]
Workflow and Process Diagrams
Visual representations of the experimental workflows provide a clear understanding of the steps involved in each derivatization and analysis process.
References
Benchmarking 1-Aminoanthracene: A Comparative Performance Analysis Against Other Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photophysical and Cytotoxic Properties
In the landscape of fluorescent probes and potential therapeutic agents, anthracene and its derivatives have long captured the attention of the scientific community. Their characteristic blue fluorescence and planar structure make them ideal candidates for intercalation with DNA and for various imaging applications. Among these derivatives, 1-Aminoanthracene presents a unique profile. This guide provides a comprehensive benchmark of this compound's performance against other key anthracene derivatives, namely 2-Aminoanthracene, 9-Aminoanthracene, and the parent compound, anthracene. This comparison is supported by available experimental data on their photophysical properties and cytotoxic effects.
Key Performance Metrics: A Quantitative Overview
To facilitate a clear and direct comparison, the following table summarizes the key photophysical and cytotoxic parameters of this compound and its counterparts. It is important to note that direct comparative studies under identical experimental conditions are limited in the existing literature. Therefore, the data presented here has been compiled from various sources, and the experimental conditions are specified where available.
| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent | Fluorescence Quantum Yield (Φf) | Cell Line | IC50 |
| This compound | 380 nm | 475 nm | Cyclohexane | Data not available | - | Data not available |
| 2-Aminoanthracene | 336 nm | 513 nm | Ethanol | Data not available | - | Data not available |
| 9-Aminoanthracene | 420 nm[1] | 510 nm[1] | Methanol | 0.19[1][2] | - | Data not available |
| Anthracene | 356 nm | 379, 401, 425, 451 nm | Ethanol | 0.27[3] | - | - |
Note: The absence of directly comparable fluorescence quantum yield and IC50 data for this compound and 2-Aminoanthracene highlights a significant gap in the current body of research. The provided data for these compounds primarily pertains to their spectral characteristics.
In-Depth Performance Analysis
Photophysical Properties: A Tale of Three Isomers
The position of the amino group on the anthracene core significantly influences the photophysical properties of the resulting derivative. This compound exhibits an excitation maximum at 380 nm and an emission maximum at 475 nm in cyclohexane. In contrast, 2-Aminoanthracene shows a notable blue-shift in its excitation peak to 336 nm and a red-shift in its emission to 513 nm in ethanol. This suggests that the electronic transitions in 2-Aminoanthracene are of higher energy for absorption but result in a greater loss of energy before emission compared to the 1-isomer.
9-Aminoanthracene stands out with a significantly red-shifted excitation at 420 nm and emission at 510 nm in methanol.[1] More importantly, a fluorescence quantum yield of 0.19 has been reported for 9-Aminoanthracene in methanol, indicating a moderate efficiency in converting absorbed photons into emitted light.[1][2] The parent anthracene molecule, in ethanol, has a quantum yield of 0.27, making it a relatively bright fluorophore.[3]
The lack of quantum yield data for this compound and 2-Aminoanthracene in the reviewed literature prevents a complete comparative assessment of their fluorescence efficiency. However, the distinct spectral properties of each isomer suggest their suitability for different applications, particularly in multi-color imaging experiments where spectral separation is crucial.
Cytotoxicity and Biological Activity: A Complex Picture
For instance, a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone demonstrated an IC50 value of 95 µg/mL on MCF-7 human breast cancer cells.[4] It is crucial to recognize that this is a more complex derivative and its cytotoxicity cannot be directly attributed to this compound alone. Similarly, derivatives of anthracene-9,10-dione have shown potent cytotoxic activity, with one derivative exhibiting an IC50 of 0.3 µM on the CaSki human cervical cancer cell line.[5]
Studies on 2-Aminoanthracene have often focused on its genotoxic and mutagenic properties. It is a known pro-mutagen that requires metabolic activation to exert its effects and has been used as a reference compound in the in vitro micronucleus test on Chinese hamster ovary (CHO) cells.[6]
This information underscores the potential of the anthracene scaffold in designing biologically active molecules. However, a systematic evaluation of the cytotoxicity of the simple aminoanthracene isomers is necessary to establish a clear structure-activity relationship.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is essential to understand the underlying experimental protocols. The following sections detail the standard methodologies for measuring the key performance indicators discussed in this guide.
Determination of Fluorescence Quantum Yield
The relative method is a widely used technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.
Protocol:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample (e.g., this compound) and a suitable standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546) in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensity.
-
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2)
where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizing the Workflow and Relationships
To further clarify the experimental processes and the relationships between the compared compounds, the following diagrams are provided.
Caption: A generalized workflow for determining the fluorescence quantum yield and cytotoxicity of anthracene derivatives.
Caption: Comparative relationship of the photophysical and cytotoxic properties of aminoanthracene isomers.
Conclusion
This compound, along with its 2- and 9-isomers, presents a versatile platform for the development of fluorescent probes and biologically active compounds. This guide highlights the distinct photophysical characteristics of these derivatives, with the position of the amino substituent playing a critical role in defining their absorption and emission profiles. While 9-Aminoanthracene shows moderate fluorescence quantum efficiency, a comprehensive quantitative comparison is hampered by the lack of available data for 1- and 2-Aminoanthracene.
Similarly, while the anthracene scaffold is a known pharmacophore, a direct comparative analysis of the cytotoxicity of these simple amino derivatives is needed. The provided data on more complex derivatives suggests that aminoanthracenes are promising leads for the development of novel therapeutic agents.
Future research should focus on systematically characterizing the fluorescence quantum yields and cytotoxic profiles of 1-, 2-, and 9-aminoanthracene under standardized conditions. This will enable a more definitive benchmarking of their performance and guide the rational design of new anthracene-based molecules for advanced applications in research, diagnostics, and medicine.
References
- 1. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracene-9, 10-dione derivatives induced apoptosis in human cervical cancer cell line (CaSki) by interfering with HPV E6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoanthracene, 5-fluorouracil, colchicine, benzo[a]pyrene, cadmium chloride and cytosine arabinoside tested in the in vitro mammalian cell micronucleus test (MNvit) in Chinese hamster ovary (CHO) cells at Covance Laboratories, Harrogate UK in support of OECD draft Test Guideline 487 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 1-Aminoanthracene Binding Affinity with Isothermal Titration Calorimetry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Isothermal Titration Calorimetry (ITC) to validate the binding affinity of 1-Aminoanthracene (1-AMA), a widely used fluorescent probe in studying molecular interactions. We offer a detailed experimental protocol, comparative binding data, and visualizations to assist researchers in designing and interpreting ITC experiments for 1-AMA and similar hydrophobic small molecules.
Comparative Analysis of this compound Binding Affinity
This compound is frequently employed as a fluorescent probe to characterize the binding sites of various proteins, particularly Odorant-Binding Proteins (OBPs). Its fluorescence is sensitive to the polarity of its microenvironment, making it a useful tool for studying protein folding and conformational changes.[1] While fluorescence-based assays are common for determining dissociation constants (Kd), Isothermal Titration Calorimetry provides a more complete thermodynamic profile of the binding interaction. ITC directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single, label-free experiment.[2][3]
The following table summarizes the binding affinity of this compound with engineered OBPs, as determined by fluorescence-binding assays. These values serve as a useful benchmark for validation by ITC. For comparison, data for other ligands that bind to similar proteins, where available, would provide context for the relative affinity of 1-AMA.
| Ligand | Target Protein | Method | Temperature (°C) | Dissociation Constant (Kd) (µM) | Reference |
| This compound (1-AMA) | Truncated OBP (tOBP) | Fluorescence Assay | 25 | 0.45 | [4] |
| This compound (1-AMA) | Truncated OBP (tOBP) | Fluorescence Assay | 37 | 1.72 | [4] |
| This compound (1-AMA) | OBP::GQ20::SP-DS3 | Fluorescence Assay | 25 | 1.17 | [4] |
| This compound (1-AMA) | OBP::GQ20::SP-DS3 | Fluorescence Assay | 37 | 0.58 | [4] |
Experimental Protocol: Isothermal Titration Calorimetry of this compound
This protocol outlines the key steps for determining the binding affinity of this compound to a target protein using ITC. It is based on established best practices for small molecule-protein interactions.[5][6][7]
1. Sample Preparation:
-
Protein Solution (in ITC cell):
-
The target protein should be purified to >95% homogeneity.
-
Dialyze the protein extensively against the final experimental buffer to ensure buffer matching.
-
Determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient). A typical concentration range is 10-50 µM.[5]
-
Degas the protein solution for at least 10 minutes immediately before loading into the ITC cell to prevent bubble formation.
-
-
This compound Solution (in ITC syringe):
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO due to its hydrophobic nature.[5]
-
Dilute the 1-AMA stock solution into the final experimental buffer (the same buffer used for the protein) to a final concentration that is typically 10-15 times higher than the protein concentration in the cell.[5]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is identical in both the protein and 1-AMA solutions to minimize heats of dilution. The recommended upper limit for DMSO is 10%.[5]
-
Degas the 1-AMA solution before filling the syringe.
-
-
Buffer:
-
Use a buffer system that ensures the stability and solubility of both the protein and 1-AMA.
-
The buffer should have a low ionization enthalpy to minimize buffer-related heat changes. Good choices include phosphate or HEPES buffers.
-
2. ITC Experiment Setup and Execution:
-
Instrument: A modern isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent).
-
Experimental Temperature: Typically 25°C, but can be varied to study the temperature dependence of binding.[4]
-
Titration Parameters (to be optimized for each system):
-
Number of injections: 19-20.
-
Injection volume: 2 µL per injection.
-
Stirring speed: 750 rpm.
-
Spacing between injections: 150 seconds.
-
-
Control Experiments:
-
Perform a control titration by injecting the 1-AMA solution into the buffer alone (without protein) to determine the heat of dilution. This value will be subtracted from the experimental data.[6]
-
3. Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of 1-AMA to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the thermodynamic parameters: Kd, ΔH, ΔS, and the stoichiometry of binding (n).
Visualizing the Workflow and a Relevant Pathway
To better illustrate the experimental process and a potential biological context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Aminoanthracene: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 1-Aminoanthracene are critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, necessitating strict adherence to established protocols to mitigate risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The compound is known to be an irritant to the skin, eyes, and respiratory system, with limited evidence of carcinogenic effects.[1]
Required PPE:
-
Gloves: Chemically resistant gloves.
-
Respiratory Protection: A dust respirator or N95 mask to avoid inhalation of powder.
-
Lab Coat: To protect skin and clothing from contamination.[4]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain the substance and prevent wider contamination. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[5]
-
Minor Spills: For small quantities, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material. Ensure the vacuum cleaner is fitted with a HEPA filter.[1]
-
Major Spills: For larger spills, dampen the material with water to prevent it from becoming airborne.[1] Subsequently, sweep the dampened material into a suitable container.
-
Containment: In all spill scenarios, prevent the substance from entering drains or water courses.[1][6]
-
Disposal of Spill Debris: Place all contaminated materials, including absorbents, PPE, and cleaning tools, into a clearly labeled, sealed container for hazardous waste disposal.[1][6]
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. Improper disposal can lead to significant environmental contamination and legal penalties.[7]
-
Waste Identification and Collection:
-
Container Management:
-
Ensure the waste container is made of a material compatible with aromatic amines and is in good condition with a secure, leak-proof lid.[4][7]
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.[9]
-
Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials such as acids and oxidizing agents.[4]
-
-
Arranging for Professional Disposal:
-
Do not dispose of this compound in the regular trash or down the drain.[4][7]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][4]
-
The recommended disposal methods are typically high-temperature incineration in a licensed facility or burial in a designated hazardous waste landfill.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound may still contain hazardous residue.[1]
-
Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.[10]
-
After decontamination, deface the original label before disposing of the container as regular trash, or as directed by your EHS department.[5]
-
IV. Summary of Key Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1][7] |
| Primary Disposal Method | Incineration or Landfill | [1] |
| Container Type | Compatible, sealed, and clearly labeled | [4][7][8] |
| Storage Location | Designated, well-ventilated area | [4] |
| Spill Cleanup Material | Treat as hazardous waste | [5] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. international.skcinc.com [international.skcinc.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Guide to Handling 1-Aminoanthracene in the Laboratory
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, storage, and disposal of 1-Aminoanthracene. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance that poses several risks upon exposure.[1] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3] There is limited evidence of a carcinogenic effect.[1] The substance is a combustible solid and can cause photosensitivity, potentially leading to light-induced allergic reactions.[1][2][3] The primary target organ for toxicity is the respiratory system.[2]
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 610-49-1 | [2][4] |
| Molecular Formula | C₁₄H₁₁N | [2][4] |
| Molecular Weight | 193.24 g/mol | [2][3][4] |
| Appearance | Yellow-green to dark brown powder | [1][3][4] |
| Melting Point | 114-118 °C (237-244 °F) | [1][2] |
| Solubility in Water | Immiscible | [1] |
| Storage Class | 11 (Combustible Solids) | [2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be used to minimize exposure risk.
| Body Part | Required PPE | Specifications and Remarks |
| Respiratory | Dust mask / Respirator | An N95 (US) dust mask or equivalent is the minimum requirement.[2] A full respiratory protection program that meets OSHA standards should be implemented when necessary.[1][5] |
| Eyes/Face | Safety glasses or goggles | Safety glasses must have side shields.[1] Chemical safety goggles are recommended.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |
| Hands | Chemical-resistant gloves | Nitrile rubber, polychloroprene, butyl rubber, or PVC gloves are suitable for handling the dry solid.[1] Glove suitability depends on the frequency and duration of contact; replace gloves immediately if contaminated.[1] |
| Body | Protective clothing | A lab coat or overalls should be worn.[1] A PVC apron is also recommended for additional protection.[1] Work clothes should be laundered separately from personal clothing.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the standard operating procedure.
Caption: Standard Operating Procedure for this compound.
Emergency and Disposal Plans
Immediate and correct response to emergencies is critical. All personnel must be familiar with the following procedures.
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][6] Seek prompt medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation develops or persists, seek medical attention.
-
Inhalation: Move the individual to fresh air at once.[7] If breathing is difficult or discomfort occurs, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Have the person rinse their mouth and drink 2-4 cupfuls of water.[5] Seek immediate medical attention.[5]
The following diagram outlines the necessary steps for managing a spill of this compound.
Caption: Emergency Workflow for a this compound Spill.
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste materials in a suitable, clearly labeled, and securely sealed container.[1]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[1]
-
Disposal: All disposal must be conducted through a licensed waste disposal company and in strict accordance with all local, state, and federal regulations.[7][8] Do not dispose of this compound in standard laboratory trash or down the drain.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound technical grade, 90 610-49-1 [sigmaaldrich.com]
- 3. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. esslabshop.com [esslabshop.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
